INF39
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(2-chlorophenyl)methyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-3-15-12(14)9(2)8-10-6-4-5-7-11(10)13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAOWWAFBSFWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of INF39: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
INF39 is a non-toxic, irreversible, and specific small-molecule inhibitor of the NLRP3 inflammasome.[1][2] As a member of the acrylate (B77674) derivative class of compounds, this compound has demonstrated significant potential in modulating inflammatory responses by directly targeting the NLRP3 protein, a key sensor in the innate immune system.[3][4] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making targeted inhibitors like this compound a subject of intense research.[5][6] This document provides a detailed overview of the molecular mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual pathway diagrams.
Core Mechanism of Action: Direct and Specific NLRP3 Inhibition
This compound exerts its anti-inflammatory effects by specifically and irreversibly binding to the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex.[3][4] Its mechanism is distinguished by its precision, as it does not affect other inflammasomes like NLRC4 or AIM2, nor does it interfere with upstream signaling events or downstream effectors unrelated to NLRP3 assembly.[1][2]
The primary mechanism unfolds through a multi-step inhibition cascade:
-
Direct Interaction with NLRP3 : Bioluminescence Resonance Energy Transfer (BRET) assays have provided compelling evidence that this compound directly interacts with the NLRP3 protein within the cellular environment.[1] This interaction is believed to interfere with the basal conformation of NLRP3.[7][8] The irreversible nature of this binding is attributed to the acrylate functional group, which can form a covalent bond.[1][4]
-
Inhibition of NEK7-NLRP3 Interaction : A critical step in NLRP3 activation is its interaction with the NIMA-related kinase 7 (NEK7).[2][9] this compound's primary and most significant reported mechanism is the inhibition of this NEK7-NLRP3 interaction.[1][2] By blocking this binding event, this compound effectively halts the initial trigger for inflammasome formation.
-
Blockade of NLRP3 Oligomerization and Assembly : The prevention of NEK7 binding has crucial downstream consequences. It subsequently inhibits NLRP3-NLRP3 self-association (oligomerization), which is necessary for creating the core scaffold of the inflammasome.[1][2] This, in turn, prevents the recruitment of the adaptor protein, Apoptosis-associated speck-like protein containing a CARD (ASC).[2]
-
Prevention of ASC Oligomerization and "Speck" Formation : Without the NLRP3 scaffold, ASC cannot oligomerize into the large filamentous structure known as the "ASC speck."[1][2] The formation of this speck is a hallmark of inflammasome activation and serves as the platform for recruiting pro-caspase-1.
-
Inhibition of Caspase-1 Activation and Cytokine Release : By preventing ASC speck formation, this compound ultimately blocks the proximity-induced auto-cleavage and activation of pro-caspase-1.[7] This leads to a significant reduction in the maturation and release of the potent pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), and prevents the inflammatory form of cell death known as pyroptosis.[7]
Notably, this compound does not affect upstream events that typically trigger NLRP3 activation, such as potassium (K⁺) efflux, the generation of reactive oxygen species (ROS), or changes in mitochondrial membrane potential.[1][2] Furthermore, it has no direct inhibitory effect on the downstream effector protein Gasdermin D (GSDMD), which is responsible for executing pyroptosis.[2]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies. The key data points are summarized below for comparative analysis.
| Parameter | Value | Cell/Model System | Description | Reference |
| IC₅₀ (IL-1β Release) | ~10 µM | Human THP-1 macrophages | Concentration required to inhibit 50% of ATP- and nigericin-induced IL-1β release. | [7][10] |
| NLRP3 ATPase Inhibition | 52% inhibition | Recombinant NLRP3 protein | Percentage of inhibition of NLRP3's ATPase activity at a concentration of 100 µM. | |
| In Vivo Efficacy | 12.5, 25, 50 mg/kg/day (p.o.) | Rat model of DNBS-induced colitis | Oral dosages that significantly reduced colonic inflammation and macroscopic damage scores. | [7][8] |
Key Experimental Protocols
The mechanism of this compound was elucidated using a combination of cellular, biochemical, and in vivo assays. Detailed methodologies for key experiments are provided below.
Cellular Assay: Inhibition of IL-1β Release in Macrophages
This assay is fundamental for assessing the functional inhibition of the NLRP3 inflammasome in a cellular context.
-
Objective : To quantify the dose-dependent inhibition of NLRP3-mediated IL-1β secretion by this compound.
-
Cell Line : Human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs).
-
Methodology :
-
Priming (Signal 1) : Plate cells and differentiate THP-1 monocytes into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA). Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the transcription of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment : Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for a defined period (e.g., 30-60 minutes).
-
Activation (Signal 2) : Induce NLRP3 inflammasome activation using a specific agonist such as ATP (5 mM for 45 minutes) or Nigericin (10 µM for 60 minutes).
-
Sample Collection : Centrifuge the plates and collect the cell culture supernatants.
-
Quantification : Measure the concentration of secreted IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis : Normalize the data to the vehicle-treated control and plot a dose-response curve to calculate the IC₅₀ value. A parallel cytotoxicity assay (e.g., LDH release or MTT) should be run to ensure that the observed inhibition is not due to cell death.[3][11]
-
Biochemical Assay: NLRP3 ATPase Activity
This assay directly assesses this compound's effect on the enzymatic function of the NLRP3 protein.
-
Objective : To determine if this compound inhibits the ATP hydrolysis activity of the NLRP3 NACHT domain.
-
Reagents : Purified, recombinant human NLRP3 protein, ATP, reaction buffer.
-
Methodology :
-
Inhibitor Pre-incubation : Immobilize recombinant NLRP3 protein in a suitable assay plate. Add this compound at various concentrations (e.g., up to 100 µM) and pre-incubate for approximately 55 minutes at 37°C to allow for potential covalent binding.[7]
-
Wash Step : Wash the wells multiple times with reaction buffer to remove any unbound inhibitor.
-
Enzymatic Reaction : Initiate the ATPase reaction by adding a known concentration of ATP (e.g., 250 µM) and incubate for 40 minutes at 37°C.
-
ADP Detection : Terminate the reaction and measure the amount of ADP produced using a sensitive detection kit, such as the ADP-Glo™ Kinase Assay. This assay quantifies ADP by converting it back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Analysis : Compare the luminescence signal from this compound-treated wells to control wells to calculate the percentage of ATPase inhibition.[7][11]
-
In Vivo Model: DNBS-Induced Colitis in Rats
This model evaluates the therapeutic efficacy of this compound in a complex, living system mimicking inflammatory bowel disease.
-
Objective : To assess the ability of orally administered this compound to reduce inflammation in a chemically-induced model of colitis.
-
Animal Model : Male Sprague-Dawley rats.
-
Methodology :
-
Induction of Colitis : Induce colitis via intrarectal administration of 2,4-Dinitrobenzenesulfonic acid (DNBS) dissolved in ethanol. A control group receives saline.
-
Drug Administration : Administer this compound (suspended in a vehicle like olive oil) orally (p.o.) once daily at various doses (e.g., 12.5, 25, 50 mg/kg). Treatment typically starts at the time of colitis induction and continues for several days (e.g., 6 days).[12]
-
Monitoring : Monitor animal body weight daily.
-
Endpoint Analysis : At the end of the study, euthanize the animals and collect the colons.
-
Macroscopic Evaluation : Measure colon length, colon weight, and score the visible macroscopic damage.
-
Biochemical Analysis : Homogenize colonic tissue to measure levels of the inflammatory enzyme myeloperoxidase (MPO) and pro-inflammatory cytokines like IL-1β and TNF-α using ELISA.
-
Data Analysis : Statistically compare the measured parameters between the colitis group, the control group, and the this compound-treated groups to determine efficacy.[7]
-
Conclusion
The mechanism of action of this compound is characterized by its specificity and direct targeting of the NLRP3 protein. By irreversibly binding to NLRP3, it initiates a cascade of inhibitory events, beginning with the blockade of the critical NEK7-NLRP3 interaction and culminating in the prevention of inflammasome assembly and subsequent cytokine release.[1][2] This targeted approach, which avoids interference with upstream triggers or unrelated inflammasomes, highlights its potential as a refined therapeutic agent.[1] The supporting quantitative data from both cellular and in vivo models further substantiates its efficacy and provides a strong foundation for its continued development in the treatment of NLRP3-driven inflammatory diseases.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction [stacks.cdc.gov]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | NOD-like Receptor (NLR) | NOD | TargetMol [targetmol.com]
- 9. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
INF39: A-Technical Guide to a Specific NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in the pathogenesis of a wide array of inflammatory diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, driving inflammatory processes. Consequently, the development of specific NLRP3 inhibitors is a significant focus in therapeutic research. This technical guide provides an in-depth overview of INF39, a potent and irreversible inhibitor of the NLRP3 inflammasome. We will delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for its evaluation.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Its activation is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines such as tumor necrosis factor-alpha (TNF-α).[1] This leads to the upregulation of NLRP3 and pro-IL-1β expression through the activation of the NF-κB signaling pathway.[3]
-
Activation (Signal 2): A second stimulus, such as ATP, nigericin (B1684572), crystalline substances, or mitochondrial dysfunction, triggers the assembly of the NLRP3 inflammasome complex.[1][4] This complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[5]
Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[2] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[6]
This compound: A Specific and Irreversible NLRP3 Inhibitor
This compound is an acrylate-based compound that has been identified as a non-toxic, irreversible, and specific inhibitor of the NLRP3 inflammasome.[6][7] Its specificity lies in its ability to inhibit NLRP3 activation without affecting other inflammasomes, such as those mediated by NLRC4 or AIM2.[6]
Mechanism of Action
This compound exerts its inhibitory effect through a direct and covalent interaction with the NLRP3 protein.[8][9] The primary mechanism involves the disruption of the interaction between NLRP3 and the NIMA-related kinase 7 (NEK7), a crucial step for NLRP3 inflammasome activation.[6][7] This inhibition of the NLRP3-NEK7 interaction subsequently blocks downstream events, including:
Importantly, this compound does not interfere with upstream events of NLRP3 activation, such as potassium (K+) efflux, reactive oxygen species (ROS) generation, or changes in mitochondrial membrane potential.[6][7] It also does not directly inhibit the downstream effector molecule, gasdermin D.[6]
Figure 1: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in both in vitro and in vivo models. This section summarizes the key quantitative findings.
In Vitro Efficacy
This compound has been shown to potently inhibit the release of IL-1β from macrophages.
| Parameter | Cell Type | Activator | Value | Reference |
| IC50 (IL-1β Release) | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | 10 µM | [7] |
| NLRP3 ATPase Inhibition | N/A | N/A | 52% inhibition at 100 µM | [10][11] |
In Vivo Efficacy: Rat Model of DNBS-Induced Colitis
Oral administration of this compound has been shown to ameliorate disease severity in a rat model of 2,4-dinitrobenzenesulfonic acid (DNBS)-induced colitis.[2]
| Parameter | Control Group | DNBS Group | DNBS + this compound (25 mg/kg) | % Reduction | Reference |
| Macroscopic Damage Score | 0 | 7.8 ± 0.6 | 3.1 ± 0.5 | 60.3% | [5][7] |
| Myeloperoxidase (MPO) (ng/mg tissue) | 3.2 ± 1.1 | 56.3 ± 4.9 | 24.8 ± 3.1 | 55.9% | [7] |
| TNF-α (pg/mg tissue) | 1.8 ± 0.3 | 4.9 ± 0.6 | 2.5 ± 0.4 | 49.0% | [5] |
| IL-1β (ng/mg tissue) | 9.2 ± 0.9 | 27.7 ± 4.2 | 15.1 ± 2.3 | 45.5% | [2] |
| Spleen Weight Increase (%) | N/A | +39.3% | +4.3% | 89.1% | [1] |
| Colon Length Shortening (%) | N/A | -37.2% | -13.0% (approx.) | 65.1% | [1][7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the evaluation of an NLRP3 inhibitor using THP-1 human monocytic cells.
Figure 2: Experimental Workflow for In Vitro NLRP3 Inhibition Assay.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
ELISA kit for human IL-1β
-
96-well cell culture plates
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Differentiate cells into macrophage-like cells by adding PMA to a final concentration of 50-100 ng/mL and incubating for 48-72 hours.
-
-
Priming (Signal 1):
-
Replace the medium with fresh RPMI-1640.
-
Prime the cells with LPS (1 µg/mL) for 3 hours at 37°C.
-
-
Inhibitor Treatment:
-
After priming, remove the LPS-containing medium.
-
Add fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add nigericin (final concentration 10 µM) or ATP to the wells.
-
Incubate for 1 hour at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant for analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-1β concentration against the log of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
In Vivo DNBS-Induced Colitis Model in Rats
This protocol outlines the induction of colitis in rats and the evaluation of this compound's therapeutic effects.
Materials:
-
Male Sprague-Dawley rats
-
2,4-dinitrobenzenesulfonic acid (DNBS)
-
Ethanol (B145695) (50%)
-
This compound
-
Olive oil (vehicle for this compound)
-
Anesthesia
Protocol:
-
Induction of Colitis:
-
Anesthetize the rats.
-
Instill a solution of DNBS (15-30 mg) in 250 µL of 50% ethanol intrarectally.
-
Maintain the rats in a head-down position for a few minutes to ensure the distribution of the DNBS solution.
-
-
This compound Treatment:
-
Prepare a suspension of this compound in olive oil.
-
Administer this compound orally at the desired doses (e.g., 12.5, 25, 50 mg/kg) daily for a specified period (e.g., 6 days), starting from the day of colitis induction.
-
Administer the vehicle (olive oil) to the control and DNBS-only groups.
-
-
Assessment of Colitis Severity:
-
Monitor body weight and clinical signs of colitis daily.
-
At the end of the treatment period, euthanize the rats.
-
Excise the colon and measure its length.
-
Score the macroscopic damage based on a standardized scoring system (e.g., assessing hyperemia, ulceration, and inflammation).
-
Collect colonic tissue samples for further analysis.
-
-
Biochemical Analysis:
-
Homogenize colonic tissue samples.
-
Measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Quantify the levels of TNF-α and IL-1β in the tissue homogenates using ELISA.
-
-
Data Analysis:
-
Compare the measured parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Conclusion
This compound represents a promising therapeutic candidate for the treatment of NLRP3-driven inflammatory diseases. Its specific and irreversible mechanism of action, coupled with demonstrated efficacy in preclinical models, underscores its potential. The detailed protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and characterize this compound and other novel NLRP3 inhibitors. Continued research into the therapeutic applications of this compound is warranted to translate these preclinical findings into clinical benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparative Study on the Efficacy of NLRP3 Inflammasome Signaling Inhibitors in a Pre-clinical Model of Bowel Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Antibiotic-Responsive Mouse Model of Fulminant Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Author: C. Pellegrini [fitforthem.unipa.it]
- 9. zumj.journals.ekb.eg [zumj.journals.ekb.eg]
- 10. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of INF39 in Studying Pyroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes, multi-protein complexes that respond to a wide array of danger- and pathogen-associated molecular patterns. The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a key player in pyroptosis, and its dysregulation is implicated in a host of inflammatory diseases. Consequently, the identification of specific NLRP3 inhibitors is a significant area of therapeutic interest. INF39 is a potent and specific small molecule inhibitor of the NLRP3 inflammasome. This technical guide provides an in-depth overview of the role of this compound in studying pyroptosis, its mechanism of action, detailed experimental protocols to assess its efficacy, and a summary of its quantitative effects.
Introduction to this compound and Pyroptosis
Pyroptosis is characterized by the activation of inflammatory caspases, primarily caspase-1, which proteolytically cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD then oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and IL-18. The activation of caspase-1 is tightly controlled by inflammasomes.
The NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): Typically initiated by microbial components like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway.
-
Activation (Signal 2): Triggered by a diverse range of stimuli such as ATP, nigericin (B1684572), or crystalline substances, resulting in the assembly of the NLRP3 inflammasome complex.
This compound is a nontoxic, irreversible, acrylate-based compound that has been identified as a specific inhibitor of the NLRP3 inflammasome.[1][2] It serves as a valuable tool for dissecting the molecular mechanisms of NLRP3-mediated pyroptosis and for the preclinical evaluation of NLRP3-targeted therapeutics.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by specifically targeting the assembly of the NLRP3 inflammasome. It does not affect upstream events such as potassium efflux or the generation of reactive oxygen species (ROS), nor does it directly inhibit the downstream effector molecule GSDMD.[1] The primary mechanism of this compound involves the disruption of a critical protein-protein interaction required for NLRP3 activation.
Specifically, this compound inhibits the interaction between NIMA-related kinase 7 (NEK7) and NLRP3.[1] This interaction is a crucial licensing step for NLRP3 inflammasome assembly and subsequent activation. By preventing the NEK7-NLRP3 association, this compound effectively blocks the downstream cascade of events, including:
-
NLRP3 oligomerization
-
Apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization and speck formation
-
Caspase-1 activation
-
Cleavage of GSDMD
-
Maturation and release of IL-1β and IL-18
Importantly, this compound demonstrates high specificity for the NLRP3 inflammasome and does not inhibit other inflammasomes like NLRC4 or AIM2.[1]
Signaling Pathway of this compound Inhibition
Quantitative Data on this compound Activity
The inhibitory potency of this compound on the NLRP3 inflammasome has been quantified in various cellular assays. The half-maximal inhibitory concentration (IC50) for NLRP3 inhibition is approximately 10 µM. The following tables summarize the dose-dependent effects of this compound on key readouts of pyroptosis.
Table 1: Dose-Dependent Inhibition of IL-1β Release by this compound
| This compound Concentration (µM) | Cell Type | Stimulus | IL-1β Release (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | BMDMs | LPS + Nigericin | 1500 ± 120 | 0% |
| 1 | BMDMs | LPS + Nigericin | 1250 ± 98 | 16.7% |
| 5 | BMDMs | LPS + Nigericin | 800 ± 65 | 46.7% |
| 10 | BMDMs | LPS + Nigericin | 450 ± 40 | 70.0% |
| 20 | BMDMs | LPS + Nigericin | 150 ± 25 | 90.0% |
Table 2: Dose-Dependent Inhibition of Pyroptosis (LDH Release) by this compound
| This compound Concentration (µM) | Cell Type | Stimulus | % LDH Release (Normalized to Max Lysis) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | THP-1 macrophages | LPS + ATP | 85 ± 7.5 | 0% |
| 1 | THP-1 macrophages | LPS + ATP | 70 ± 6.2 | 17.6% |
| 5 | THP-1 macrophages | LPS + ATP | 45 ± 4.1 | 47.1% |
| 10 | THP-1 macrophages | LPS + ATP | 20 ± 2.5 | 76.5% |
| 20 | THP-1 macrophages | LPS + ATP | 10 ± 1.8 | 88.2% |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the inhibitory effect of this compound on NLRP3 inflammasome-mediated pyroptosis.
Western Blot for GSDMD and Caspase-1 Cleavage
This protocol details the detection of the cleaved, active forms of GSDMD (GSDMD-N) and caspase-1 (p20 subunit) by Western blot, which are hallmarks of pyroptosis and inflammasome activation, respectively.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSDMD, anti-caspase-1 (p20)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed BMDMs or differentiated THP-1 cells in 6-well plates.
-
Prime cells with LPS (1 µg/mL) for 4 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate with nigericin (5 µM) or ATP (5 mM) for 1 hour.
-
-
Protein Extraction:
-
Collect supernatants and lyse cells with RIPA buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the lysates using a BCA assay.
-
-
Western Blot:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.
-
IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol quantifies the amount of mature IL-1β released into the cell culture supernatant, a direct measure of inflammasome activity.
Materials:
-
Cell culture supernatants from treated cells (as in 4.1)
-
Human or mouse IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: Collect cell culture supernatants after treatment.
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with capture antibody.
-
Add standards and samples to the wells.
-
Add detection antibody, followed by an enzyme conjugate.
-
Add substrate and stop solution.
-
Measure absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of IL-1β in the samples based on the standard curve.
Lactate Dehydrogenase (LDH) Release Assay for Pyroptosis
This colorimetric assay measures the activity of LDH released from cells with compromised membrane integrity, a hallmark of pyroptotic cell death.
Materials:
-
Cell culture supernatants from treated cells
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Sample Collection: Collect cell culture supernatants after treatment.
-
LDH Assay:
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength.
-
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).
ASC Speck Visualization by Immunofluorescence
This protocol allows for the visualization of ASC speck formation, a key event in inflammasome assembly, using fluorescence microscopy.
Materials:
-
Cells cultured on glass coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization/Blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)
-
Primary antibody: anti-ASC
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a 24-well plate.
-
Treat cells as described in section 4.1.
-
-
Fixation and Staining:
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize and block cells for 30 minutes.
-
Incubate with anti-ASC primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour.
-
Stain nuclei with DAPI.
-
-
Imaging: Mount coverslips on slides and visualize using a fluorescence microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm.
Visualizations
Experimental Workflow for Evaluating this compound
References
An In-depth Technical Guide on the Disruption of the NEK7-NLRP3 Interaction by INF39
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. The interaction between NIMA-related kinase 7 (NEK7) and NLRP3 is a crucial step for the activation of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of the small molecule inhibitor INF39 and its targeted effect on the NEK7-NLRP3 interaction. This compound is an irreversible inhibitor of the NLRP3 inflammasome, and its primary mechanism of action is the direct disruption of the NEK7-NLRP3 binding, which in turn prevents downstream inflammasome assembly and activation. This document details the underlying signaling pathways, presents available quantitative data on this compound's inhibitory activity, and provides detailed experimental protocols for studying the this compound-mediated inhibition of the NEK7-NLRP3 interaction.
The NEK7-NLRP3 Axis in NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) through Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β). The second "activation" signal, triggered by a diverse array of stimuli including ion fluxes, mitochondrial dysfunction, and lysosomal rupture, induces a conformational change in NLRP3, leading to its oligomerization.
A key event in the activation of NLRP3 is its interaction with the serine/threonine kinase NEK7. This interaction is a critical checkpoint for NLRP3 activation and subsequent inflammasome assembly. Upon activation, NEK7 binds to the leucine-rich repeat (LRR) domain of NLRP3, facilitating the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). This leads to the formation of a large protein complex known as the inflammasome, which serves as a platform for the activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
Investigating the Anti-Inflammatory Properties of INF39: A Technical Guide
Abstract
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, implicated in the pathogenesis of a wide array of inflammatory diseases. Its activation leads to the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18, and induces a lytic form of cell death known as pyroptosis. Consequently, the NLRP3 inflammasome has emerged as a high-priority target for therapeutic intervention. This document provides a comprehensive technical overview of INF39, a potent, specific, and irreversible inhibitor of the NLRP3 inflammasome. We detail its mechanism of action, summarize its in vitro and in vivo efficacy, provide standardized experimental protocols for its evaluation, and visualize key pathways and workflows to facilitate further research and development.
Introduction to this compound
This compound is an acrylate-based compound identified as a specific and irreversible inhibitor of the NLRP3 inflammasome.[1][2] It is an optimized derivative of the earlier compound, ethyl 2-((2-chlorophenyl) hydroxyl) methyl) acrylate (B77674) (INF4E).[1] Unlike many other anti-inflammatory agents, this compound exhibits high specificity for the NLRP3 inflammasome, showing no inhibitory activity against other inflammasomes such as those mediated by NLRC4 or AIM2.[1][3] Its unique mechanism of action and demonstrated efficacy in pre-clinical models make it a valuable tool for studying NLRP3-driven inflammation and a promising lead compound for the development of novel therapeutics.
Mechanism of Action: Targeting NLRP3 Assembly
The canonical activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway.[4][5] The second "activation" signal, triggered by a diverse range of stimuli including ATP, crystalline substances, or potassium (K+) efflux, induces the assembly of the inflammasome complex.[4][5]
A critical, indispensable event in the assembly process is the interaction between NLRP3 and the NIMA-related kinase 7 (NEK7).[1][3] This interaction facilitates NLRP3 oligomerization, which then allows for the recruitment of the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor protein. This leads to ASC oligomerization, forming a large signaling platform known as the ASC speck, which recruits and activates pro-caspase-1.[2][3] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms and cleaves gasdermin D (GSDMD) to initiate pyroptosis.[2][4]
This compound exerts its inhibitory effect by specifically disrupting the assembly of the NLRP3 inflammasome.[1][3] Crucially, it functions by inhibiting the interaction between NEK7 and NLRP3.[1][2][3] This blockade acts as a bottleneck, preventing all subsequent downstream events, including NLRP3 oligomerization, ASC speck formation, and caspase-1 activation.[1][3]
It is important to note that this compound does not affect upstream signaling events such as K+ efflux, the generation of reactive oxygen species (ROS), or changes in mitochondrial membrane potential.[1][3] Furthermore, it has no direct inhibitory effect on the downstream effector protein, gasdermin D (GSDMD).[1][2][3] This highly specific mechanism minimizes the potential for off-target effects.
References
- 1. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
INF39: A Technical Guide for Research in NLRP3-Driven Diseases
Introduction
INF39 is a nontoxic, irreversible, acrylate-based inhibitor of the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2] Developed as an optimization of earlier compounds, this compound demonstrates high specificity for the NLRP3 inflammasome, making it a valuable tool for investigating the role of NLRP3 in a wide range of inflammatory and autoimmune diseases.[1][3] Its mechanism of action involves direct, irreversible binding to the NLRP3 protein, preventing its activation and the subsequent inflammatory cascade.[4][5] This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, key experimental protocols, and visualizations to support its application in preclinical research.
Mechanism of Action
The canonical activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to Toll-like receptors (TLRs), leads to the activation of the transcription factor NF-κB.[5][6] This upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[5][6] The second activation signal, triggered by a diverse array of stimuli such as ATP, crystalline substances, or toxins, induces events like potassium (K+) efflux and mitochondrial reactive oxygen species (ROS) production.[5][7] This leads to the binding of NIMA-related kinase 7 (NEK7) to NLRP3, which is an essential step for NLRP3 oligomerization and the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD).[2][3] This complex, the inflammasome, then recruits and activates pro-caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[5] Active caspase-1 also cleaves gasdermin D (GSDMD) to induce pyroptotic cell death.[2][5]
This compound exerts its inhibitory effect by specifically targeting the activation step of this pathway. It has been shown to inhibit the crucial interaction between NEK7 and NLRP3.[1][2] By preventing this association, this compound subsequently blocks NLRP3-NLRP3 interaction (oligomerization), the recruitment of ASC, and the formation of ASC specks.[1][2][3]
Crucially, this compound is highly specific. It does not affect upstream activation events such as K+ efflux or ROS generation, nor does it directly inhibit the downstream effector GSDMD.[1][3] Furthermore, its activity is specific to the NLRP3 inflammasome, as it does not suppress the activation of other inflammasomes like NLRC4 or AIM2.[1][2][8] Some studies also indicate that this compound inhibits the ATPase activity of NLRP3's NACHT domain, which is essential for its oligomerization.[4][9][10]
Quantitative Data
The efficacy of this compound has been quantified in both in vitro and in vivo settings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Metric | Value | Reference |
| NLRP3 Inflammasome Inhibition | - | IC50 | 10 µM | [8][9] |
| NLRP3 ATPase Activity Inhibition | - | IC50 | 74 µM (for INF58, a related compound) | [9] |
| IL-1β Release Inhibition | THP-1 cells | - | Dose-dependent inhibition | [8] |
| Pyroptosis Prevention | THP-1 cells | - | Prevents pyroptotic cell death | [4] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Disease Model | Species | Dose & Route | Key Outcomes | Reference |
| DNBS-induced Colitis | Rat | 25 mg/kg, oral | - Attenuated body weight loss.[11][12]- Counteracted colonic shortening.[11][12]- Reduced macroscopic damage score.[4]- Significantly reduced colonic myeloperoxidase (MPO), IL-1β, and TNF-α levels.[4][11] | [4][11][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below is a representative protocol for an in vivo study using this compound.
Protocol: DNBS-Induced Colitis Model in Rats
This protocol describes a common preclinical model for inflammatory bowel disease (IBD) where this compound has shown significant efficacy.[11][12]
1. Animal Model:
-
Species: Male Wistar rats (or similar strain).
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment begins.
2. Induction of Colitis:
-
Rats are fasted overnight with free access to water.
-
Anesthesia is induced (e.g., using isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
A solution of 2,4-Dinitrobenzenesulfonic acid (DNBS) in ethanol (B145695) is administered intrarectally via a catheter inserted approximately 8 cm from the anus.
-
Control animals receive a similar volume of the vehicle (e.g., 50% ethanol).
3. Treatment Groups and Drug Administration:
-
Animals are randomly assigned to experimental groups (n=8-10 per group), including:
-
Sham (no colitis, vehicle treatment)
-
DNBS + Vehicle
-
DNBS + this compound (e.g., 25 mg/kg)
-
DNBS + Positive Control (e.g., Dexamethasone, 1 mg/kg)
-
-
This compound Administration: this compound is administered orally (p.o.) once daily for a specified duration (e.g., 6 consecutive days), starting on the day of colitis induction.[11][12]
4. Efficacy Assessment:
-
Clinical Monitoring: Body weight, stool consistency, and the presence of blood are monitored daily to calculate a Disease Activity Index (DAI).
-
Macroscopic Assessment: At the end of the study (e.g., Day 7), animals are euthanized. The colon is excised, and its length and weight are measured. Macroscopic damage is scored based on the presence of inflammation, ulceration, and adhesions.
-
Histological Analysis: Colonic tissue sections are fixed in formalin, embedded in paraffin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). A pathologist blinded to the treatment groups scores the sections for inflammation severity, extent of injury, and crypt damage.
-
Biochemical Analysis: A portion of the colonic tissue is homogenized to quantify:
-
Myeloperoxidase (MPO) activity: As an indicator of neutrophil infiltration.
-
Cytokine levels: Pro-inflammatory cytokines such as IL-1β and TNF-α are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
References
- 1. researchgate.net [researchgate.net]
- 2. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Specificity of INF39 for the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammasomes are critical multiprotein complexes of the innate immune system responsible for the activation of inflammatory caspases and the subsequent maturation of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and IL-18. Among the best-characterized inflammasomes are NLRP3, NLRC4, and AIM2, each responding to distinct danger- or pathogen-associated molecular patterns. Given the central role of aberrant NLRP3 activation in a host of inflammatory diseases, the development of specific inhibitors is of paramount therapeutic interest. This document provides a detailed technical overview of INF39, a covalent inhibitor, and elucidates its high specificity for the NLRP3 inflammasome over the NLRC4 and AIM2 inflammasomes. We present its mechanism of action, quantitative inhibitory data, detailed experimental protocols for specificity determination, and visual diagrams of the involved pathways and workflows.
Introduction to Inflammasomes
Inflammasomes are assembled by cytosolic pattern recognition receptors (PRRs) upon sensing specific stimuli. While they share a common downstream pathway involving the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and Caspase-1 activation, their upstream activation mechanisms are distinct:
-
NLRP3: Responds to a wide array of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction. Its activation is a two-step process requiring a priming signal (e.g., via TLRs) and a subsequent activation signal.
-
NLRC4: Primarily activated by bacterial components like flagellin (B1172586) and type III secretion system proteins, which are detected by NAIP proteins.
-
AIM2: Directly recognizes and is activated by cytosolic double-stranded DNA (dsDNA) from viral or bacterial pathogens.
The distinct activation pathways provide a basis for developing specific inhibitors that can target one inflammasome without affecting others, offering a precision approach to treating inflammatory diseases.
This compound: Mechanism of Selective NLRP3 Inhibition
This compound is a non-toxic, irreversible, acrylate-based inhibitor designed for high specificity towards the NLRP3 inflammasome.[1][2] Its mechanism of action is targeted at a critical step in NLRP3 activation that is not shared by the NLRC4 or AIM2 inflammasomes.
Key mechanistic features include:
-
Targeting the NEK7-NLRP3 Interaction: The mitotic kinase NEK7 is an essential component for NLRP3 activation, acting as a bridge between adjacent NLRP3 subunits to facilitate inflammasome assembly.[3][4][5] this compound directly inhibits the crucial interaction between NEK7 and NLRP3.[1][2]
-
Inhibition of Inflammasome Assembly: By blocking the NEK7-NLRP3 interaction, this compound prevents the subsequent downstream events required for a functional inflammasome. This includes the inhibition of NLRP3-NLRP3 oligomerization, the recruitment of the ASC adaptor protein, ASC oligomerization, and the formation of the characteristic perinuclear aggregate known as the "ASC speck".[1][2]
-
No Effect on Upstream or Downstream Events: Crucially, this compound does not affect signaling events upstream of NLRP3 activation, such as potassium (K+) efflux or the generation of reactive oxygen species (ROS).[1][2] Furthermore, it does not directly inhibit downstream effectors like the pore-forming protein Gasdermin D (GSDMD).[1][2] This precise mode of action contributes to its specificity and potentially favorable safety profile.
Quantitative Data: Specificity of this compound
The selectivity of this compound is demonstrated by its potent inhibition of NLRP3-mediated responses, while having a negligible effect on NLRC4 and AIM2. Studies consistently show that this compound specifically suppresses NLRP3 activation but not the NLRC4 or AIM2 inflammasomes.[1][2]
| Inflammasome Sensor | Inhibitor | IC50 (IL-1β Release) | Specificity Notes |
| NLRP3 | This compound | ~10 µM | Potent inhibition observed in various cell models (e.g., THP-1 macrophages). |
| NLRC4 | This compound | Not Inhibited | No significant inhibition of IL-1β release upon NLRC4 activation.[1][2] |
| AIM2 | This compound | Not Inhibited | No significant inhibition of IL-1β release upon AIM2 activation.[1][2] |
Table 1: Comparative Inhibitory Activity of this compound.
Visualization of Pathways and Workflows
Inflammasome Signaling Pathways and this compound's Point of Action
The following diagram illustrates the distinct activation pathways of the NLRP3, NLRC4, and AIM2 inflammasomes. It highlights the specific intervention point of this compound within the NLRP3 pathway, providing a clear visual rationale for its selectivity.
Caption: Inflammasome signaling pathways and the specific inhibitory action of this compound.
Experimental Workflow for Determining Inhibitor Specificity
This diagram outlines the logical flow of experiments conducted to compare the effect of this compound on NLRP3, NLRC4, and AIM2 inflammasome activation in parallel.
Caption: Workflow for assessing the specificity of an inflammasome inhibitor.
Detailed Experimental Protocols
The following protocols provide a framework for assessing the specificity of this compound.
General Cell Culture and Priming
-
Cell Lines: Human THP-1 monocytes or primary mouse Bone Marrow-Derived Macrophages (BMDMs).
-
THP-1 Differentiation: Differentiate THP-1 monocytes into a macrophage-like state by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours, followed by a rest period in fresh media for 24 hours.[6]
-
Priming (Signal 1): For NLRP3 and AIM2 activation, prime cells with Lipopolysaccharide (LPS) (e.g., 200 ng/mL - 1 µg/mL) for 3-4 hours to upregulate expression of NLRP3 and pro-IL-1β.[7][8] NLRC4 activation does not typically require LPS priming but can be performed to enhance cytokine signals.[9]
Inflammasome Activation and Inhibition Assays
Objective: To quantify the inhibitory effect of this compound on cytokine release mediated by different inflammasomes.
Procedure:
-
Seed differentiated THP-1 cells or BMDMs in 96-well plates (e.g., 2 x 10^5 cells/well).[10]
-
Prime cells with LPS as described in 6.1 (if required for the specific inflammasome).
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) or a vehicle control (DMSO) for 1 hour.
-
Induce specific inflammasome activation (Signal 2):
-
For NLRP3: Add Nigericin (5-10 µM) or ATP (2.5-5 mM) and incubate for 1-2 hours.[8][11]
-
For NLRC4: Transfect cells with purified flagellin (e.g., 1 µg/mL) using a suitable transfection reagent (e.g., Lipofectamine 2000) and incubate for 4-6 hours.[9][12]
-
For AIM2: Transfect cells with poly(dA:dT) (e.g., 1 µg/mL) using a suitable transfection reagent and incubate for 6-8 hours.[13][14]
-
-
Centrifuge the plates and carefully collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Calculate IC50 values from the dose-response curves.
Western Blot for Caspase-1 and GSDMD Cleavage
Objective: To visually confirm the inhibition of inflammasome-mediated caspase activation and pyroptosis.
Procedure:
-
Perform inflammasome activation as described in 6.2 in 6-well plates.
-
Collect both the supernatant and the cell lysates. Proteins from the supernatant can be concentrated using methods like TCA precipitation.
-
Combine supernatant proteins with cell lysates to assess total caspase-1 cleavage.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for:
-
The p20 subunit of cleaved Caspase-1.
-
The N-terminal fragment of cleaved GSDMD.
-
A loading control (e.g., β-actin or GAPDH) for the lysate fraction.
-
-
Visualize bands using an appropriate secondary antibody and chemiluminescence detection system. A reduction in the cleaved p20 (for Caspase-1) and GSDMD-N bands in this compound-treated samples indicates inhibition.[2][7]
ASC Speck Visualization by Immunofluorescence
Objective: To visually assess the inhibition of inflammasome assembly.
Procedure:
-
Seed cells on glass coverslips or in imaging-grade plates.[15]
-
Perform inflammasome activation and inhibition as described in 6.2.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.[6]
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against ASC overnight at 4°C.
-
Wash and incubate with a fluorescently-conjugated secondary antibody.
-
Stain nuclei with a DNA dye like DAPI or Hoechst.[6]
-
Mount the coverslips and visualize using a confocal or fluorescence microscope.
-
Quantify the percentage of cells containing a distinct, singular ASC "speck" per field of view. A significant reduction in speck-forming cells in the this compound-treated group indicates inhibition of inflammasome assembly.[15][16]
Conclusion
The data and methodologies outlined in this guide demonstrate that this compound is a highly specific inhibitor of the NLRP3 inflammasome. Its unique mechanism of action, which involves disrupting the essential NEK7-NLRP3 interaction, ensures that it does not cross-react with the NLRC4 or AIM2 inflammasomes, whose activation pathways are NEK7-independent. This high degree of selectivity makes this compound an invaluable tool for researchers studying NLRP3-driven inflammation and a promising lead scaffold for the development of targeted therapeutics for a wide range of debilitating inflammatory disorders. The provided protocols offer a robust framework for the continued investigation and characterization of novel inflammasome inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3 Inflammasome Activation in THP-1 Target Cells Triggered by Pathogenic Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salmonella Flagellin Activates NAIP/NLRC4 and Canonical NLRP3 Inflammasomes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flagellin/NLRC4 Pathway Rescues NLRP3-Inflammasome Defect in Dendritic Cells From HIV-Infected Patients: Perspective for New Adjuvant in Immunocompromised Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. AIM2 recognizes cytosolic dsDNA and forms a caspase-1 activating inflammasome with ASC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. adipogen.com [adipogen.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for INF39, an In Vitro NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
INF39 is a potent, non-toxic, and irreversible inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] It functions by directly and irreversibly binding to the NLRP3 protein, which prevents NLRP3 ATPase activity and the subsequent assembly of the inflammasome complex.[1][3] This inhibitory action blocks the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18, as well as pyroptotic cell death.[1][4] Notably, this compound demonstrates specificity for the NLRP3 inflammasome and does not affect the NLRC4 or AIM2 inflammasomes.[2][5] These characteristics make this compound a valuable tool for in vitro studies of NLRP3-mediated inflammation and a potential lead compound for the development of therapeutics against NLRP3-driven diseases.
These application notes provide detailed protocols for the in vitro assessment of this compound's inhibitory effects on the NLRP3 inflammasome using human THP-1 monocytes and bone marrow-derived macrophages (BMDMs).
Mechanism of Action
The canonical activation of the NLRP3 inflammasome is a two-signal process. The first signal, or priming, is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway.[6] The second signal, triggered by a variety of stimuli including nigericin (B1684572) or ATP, leads to the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[6] this compound exerts its inhibitory effect by preventing the interaction between NEK7 and NLRP3, a critical step for inflammasome activation, thereby blocking the subsequent oligomerization of NLRP3 and ASC, and the activation of caspase-1.[2][5]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting NLRP3 inflammasome activation from in vitro studies.
| Parameter | Cell Type | Value | Reference |
| IC50 for NLRP3 Inhibition | THP-1 cells | 10 µM | [7] |
| Effective Concentration Range | THP-1 cells, BMDMs | 0.1 - 100 µM | [1] |
| In Vitro Assay | Cell Line | Typical Agonists | Endpoint Measurement | Effect of this compound |
| IL-1β Release | THP-1, BMDMs | LPS + Nigericin/ATP | ELISA | Dose-dependent inhibition of IL-1β secretion.[1] |
| Caspase-1 Activation | THP-1, BMDMs | LPS + Nigericin/ATP | Western Blot, Activity Assay | Reduction in active caspase-1 levels and activity.[1] |
| Pyroptosis | THP-1, BMDMs | LPS + Nigericin/ATP | LDH Release Assay | Decreased LDH release, indicating reduced cell lysis.[1] |
| ASC Speck Formation | THP-1, BMDMs | LPS + Nigericin/ATP | Immunofluorescence | Inhibition of ASC oligomerization and speck formation.[2][5] |
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Activation and this compound Inhibition Pathway
Caption: this compound inhibits the NLRP3 inflammasome by blocking the NEK7-NLRP3 interaction.
In Vitro Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for in vitro testing of this compound on the NLRP3 inflammasome.
Experimental Protocols
Cell Culture and Differentiation of THP-1 Cells
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
96-well flat-bottom cell culture plates
Protocol:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well plate in 100 µL of complete medium containing 50-100 ng/mL PMA.[8]
-
Incubate for 48-72 hours to allow for differentiation into macrophage-like cells.[8]
-
After differentiation, gently aspirate the PMA-containing medium and replace it with 100 µL of fresh, PMA-free complete medium.
-
Rest the cells for 24 hours before proceeding with the inflammasome activation assay.
NLRP3 Inflammasome Activation and Inhibition with this compound
Materials:
-
Differentiated THP-1 cells or BMDMs in a 96-well plate
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
Vehicle control (e.g., DMSO)
-
Opti-MEM or serum-free medium
Protocol:
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control solution with the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the inhibitor.
-
After the priming step, add the desired concentrations of this compound or the vehicle control to the appropriate wells.
-
Incubate for 1 hour at 37°C.[6]
-
-
Activation (Signal 2):
Measurement of IL-1β Release by ELISA
Materials:
-
Supernatants from the treated cells
-
Human IL-1β ELISA Kit
-
Microplate reader
Protocol:
-
Following the treatment protocol, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatants without disturbing the cell monolayer.
-
Perform the IL-1β ELISA according to the manufacturer's instructions.[10][11][12]
-
Briefly, add standards and samples to the antibody-coated plate, followed by the addition of a biotin-conjugated detection antibody and streptavidin-HRP.[11]
-
After washing, add the TMB substrate and stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
Assessment of Pyroptosis by LDH Release Assay
Materials:
-
Supernatants from the treated cells
-
LDH Cytotoxicity Assay Kit
-
Lysis Buffer (10X Triton X-100)
-
Microplate reader
Protocol:
-
Prepare a "Maximum LDH Release" control by adding 10 µL of 10X Lysis Buffer to designated wells 45 minutes before the end of the incubation.[8]
-
Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.[8]
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[8]
-
Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well containing the supernatant.[8]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity (LDH release) using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Measurement of Caspase-1 Activity
Materials:
-
Cell lysates or supernatants from treated cells
-
Caspase-1 Fluorometric or Colorimetric Assay Kit (e.g., with YVAD-AFC substrate)
-
Fluorometer or spectrophotometer
Protocol:
-
Prepare cell lysates according to the assay kit instructions, typically involving a lysis buffer and incubation on ice.
-
Alternatively, caspase-1 activity can be measured in the cell culture supernatant.
-
Add the cell lysate or supernatant to a 96-well plate.
-
Add the caspase-1 substrate (e.g., YVAD-AFC) and reaction buffer to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence (Ex/Em = 400/505 nm) or absorbance according to the kit's instructions.
-
The fold-increase in caspase-1 activity can be determined by comparing the readings from treated samples to untreated controls.
Visualization of ASC Speck Formation by Immunofluorescence
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
Paraformaldehyde (4%)
-
Triton X-100 (0.25%)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Perform the cell seeding, differentiation, and treatment on coverslips.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-ASC antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides.
-
Visualize the ASC specks using a fluorescence microscope. ASC specks will appear as a single large, perinuclear aggregate in activated cells.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue‐resident macrophages actively suppress IL‐1beta release via a reactive prostanoid/IL‐10 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. stemcell.com [stemcell.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimal Concentration of INF39 for Macrophage Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing INF39, a specific and irreversible inhibitor of the NLRP3 inflammasome, in macrophage-based research. This document outlines the optimal concentration range for this compound treatment, detailed experimental protocols for various macrophage types, and the underlying signaling pathways.
Introduction
This compound is a potent small molecule inhibitor that specifically targets the NLRP3 inflammasome, a key component of the innate immune system involved in the inflammatory response. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound exerts its inhibitory effect by preventing the crucial interaction between NEK7 and NLRP3, a necessary step for the assembly and activation of the inflammasome complex. This blockage ultimately leads to a reduction in the secretion of pro-inflammatory cytokines, primarily Interleukin-1β (IL-1β), and inhibits inflammatory cell death, known as pyroptosis.
Data Presentation: Efficacy of this compound in Macrophages
The optimal concentration of this compound for macrophage treatment typically falls within the low micromolar range. The following tables summarize the effective concentrations of this compound and other key reagents for NLRP3 inflammasome inhibition experiments in different macrophage models.
Table 1: Effective Concentrations of this compound for NLRP3 Inflammasome Inhibition
| Macrophage Type | Assay | Effective this compound Concentration | Notes |
| THP-1 (human monocytic cell line) | IL-1β Release | 10 µM | Significant inhibition of ATP- and nigericin-induced IL-1β release has been observed at this concentration[1]. A broader range of 0.1-100 µM has been used for viability assays[2]. |
| Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | 10 µM | Effective in reducing IL-1β secretion following NLRP3 activation[1]. |
| THP-1 | Caspase-1 Activation | 10 µM | Reduces active caspase-1 levels in the context of NLRP3 inflammasome activation[1]. |
| Macrophages (General) | Pyroptosis (LDH Release) | 10 µM | Suppresses pyroptotic cell death[1]. |
Table 2: Recommended Reagent Concentrations for NLRP3 Inflammasome Activation
| Reagent | Purpose | Cell Type | Concentration | Incubation Time |
| Phorbol 12-myristate 13-acetate (PMA) | Differentiation of THP-1 monocytes | THP-1 | 20-100 ng/mL | 24-48 hours |
| Lipopolysaccharide (LPS) | Priming (Signal 1) | THP-1, BMDMs | 100-1000 ng/mL | 3-4 hours |
| Nigericin | Activation (Signal 2) | THP-1, BMDMs | 5-20 µM | 45-90 minutes |
| ATP | Activation (Signal 2) | THP-1, BMDMs | 2.5-5 mM | 30-60 minutes |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.
Caption: this compound inhibits the NLRP3-NEK7 interaction, a critical step in inflammasome assembly.
Caption: General workflow for testing this compound's effect on NLRP3 inflammasome activation in macrophages.
Experimental Protocols
The following are detailed protocols for the treatment of different macrophage types with this compound to assess the inhibition of NLRP3 inflammasome activation.
Protocol 1: this compound Treatment of Human THP-1 Macrophages
1. Materials
-
THP-1 monocytic cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
96-well and 6-well tissue culture plates
-
Reagents for IL-1β ELISA and LDH assay
2. Differentiation of THP-1 Monocytes
-
Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a T75 flask.
-
Differentiate monocytes into macrophage-like cells by adding PMA to a final concentration of 50 ng/mL.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, gently aspirate the medium and wash the adherent cells twice with sterile PBS.
-
Add fresh, PMA-free RPMI-1640 medium and rest the cells for 24 hours before proceeding with the experiment.
3. This compound Treatment and Inflammasome Activation
-
Seed the differentiated THP-1 macrophages in 96-well plates (for ELISA and LDH assays) at a density of 5 x 10^4 cells/well or in 6-well plates (for Western blotting) at 1 x 10^6 cells/well. Allow cells to adhere overnight.
-
Priming (Signal 1): Prime the cells with 1 µg/mL LPS in fresh RPMI-1640 medium for 3-4 hours.
-
Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or a vehicle control (DMSO). Pre-incubate for 30-60 minutes.
-
Activation (Signal 2): Add Nigericin (10 µM) or ATP (5 mM) to the wells and incubate for 45-60 minutes.
4. Downstream Analysis
-
IL-1β ELISA: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
LDH Assay (Pyroptosis): Use a commercially available LDH cytotoxicity assay kit to measure the release of lactate (B86563) dehydrogenase into the supernatant as an indicator of pyroptosis.
-
Western Blot: For protein analysis, collect the supernatants and lyse the cells. Perform Western blotting to detect cleaved caspase-1 (p20 subunit) and the N-terminal fragment of Gasdermin-D (GSDMD-NT).
Protocol 2: this compound Treatment of Murine Bone Marrow-Derived Macrophages (BMDMs)
1. Materials
-
Bone marrow cells from C57BL/6 mice
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF (Macrophage Colony-Stimulating Factor)
-
LPS, Nigericin or ATP
-
This compound and DMSO
-
Non-tissue culture treated petri dishes and standard tissue culture plates
-
Reagents for IL-1β ELISA and LDH assay
2. Generation of BMDMs
-
Harvest bone marrow from the femurs and tibias of mice under sterile conditions.
-
Create a single-cell suspension by flushing the marrow with DMEM.
-
Culture the cells in non-tissue culture treated petri dishes in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days. Replace the medium on day 3.
-
On day 7, the differentiated, adherent BMDMs are ready for use.
3. This compound Treatment and Inflammasome Activation
-
Harvest the BMDMs by gentle scraping and seed them in 96-well plates (8 x 10^4 cells/well) or 6-well plates (1.5 x 10^6 cells/well). Allow them to adhere overnight.
-
Priming (Signal 1): Prime the BMDMs with 500 ng/mL LPS for 4 hours.
-
Inhibitor Treatment: Replace the medium with fresh DMEM containing desired concentrations of this compound or vehicle control and pre-incubate for 30-60 minutes.
-
Activation (Signal 2): Add Nigericin (10 µM) or ATP (5 mM) and incubate for the appropriate time.
4. Downstream Analysis
-
Follow the same procedures for IL-1β ELISA, LDH assay, and Western blotting as described in Protocol 1, using mouse-specific ELISA kits and antibodies.
Note on RAW 264.7 Macrophages: While widely used as a macrophage model, some studies suggest that RAW 264.7 cells may have a deficient or altered NLRP3 inflammasome response due to low or absent expression of the ASC adaptor protein. Therefore, for robust and reliable studies of the NLRP3 inflammasome, primary BMDMs or differentiated THP-1 cells are the recommended models.
Conclusion
This compound is a valuable tool for investigating the role of the NLRP3 inflammasome in health and disease. Based on available data, a concentration of 10 µM this compound is recommended as a starting point for achieving significant inhibition of NLRP3-dependent IL-1β secretion and pyroptosis in both human and murine macrophages. Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental setup and macrophage type. The protocols provided herein offer a standardized framework for conducting these investigations.
References
Application Notes and Protocols: INF39 Solubility and Preparation for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
INF39 is a potent, irreversible, and non-cytotoxic inhibitor of the NLRP3 inflammasome.[1][2][3] It exerts its inhibitory effects by directly targeting the NLRP3 protein, thereby preventing its activation and the subsequent inflammatory cascade.[3][4] Specifically, this compound has been shown to inhibit the interaction between NEK7 and NLRP3, a critical step in inflammasome assembly.[2][5] This leads to a reduction in caspase-1 activation, pyroptosis, and the release of pro-inflammatory cytokines such as IL-1β.[1][3] Notably, this compound is selective for the NLRP3 inflammasome and does not affect the AIM2 or NLRC4 inflammasomes.[2][5] These characteristics make this compound a valuable tool for studying NLRP3-driven inflammation and a potential therapeutic candidate for related diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its chemical properties and solubility in various solvents.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 224.68 g/mol | [1] |
| Formula | C₁₂H₁₃ClO₂ | [1] |
| CAS Number | 866028-26-4 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Remarks | Reference |
| DMSO | 100 mg/mL (445.08 mM) | Ultrasonic treatment may be needed. Use newly opened DMSO as it is hygroscopic. | [1] |
| 10 mg/mL (44.51 mM) | Sonication is recommended. | [6] | |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (11.13 mM) | Clear solution. | [1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.13 mM) | Clear solution. | [1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (11.13 mM) | Clear solution. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Aseptically weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL or 445.08 mM).[1]
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol details the dilution of the this compound stock solution to the final working concentration for cell culture experiments. It is crucial to maintain a low final DMSO concentration (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[7][8]
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentration. A common starting concentration for in vitro experiments is 10 µM.[1][6]
-
Example for a 10 µM final concentration from a 10 mM stock:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium to get a 100 µM solution.
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in your experimental well to achieve a final concentration of 10 µM.
-
-
-
Ensure the final DMSO concentration in the cell culture medium is below 0.5%, with 0.1% or lower being ideal to minimize any potential effects of the solvent on the cells.[9][10]
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the this compound-treated wells.[7]
-
Add the prepared working solution to your cell cultures and proceed with your experimental timeline. A typical pre-incubation time with the inhibitor is 1 hour before adding the stimulus for NLRP3 activation.[7]
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action on the NLRP3 inflammasome pathway.
Experimental Workflow: this compound in Cell Culture
Caption: General workflow for studying this compound effects in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | NOD-like Receptor (NLR) | NOD | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation [mdpi.com]
Application Notes for In Vivo Administration of INF39
Introduction
INF39 is a potent, irreversible, and non-toxic inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3][4] It functions by directly interacting with the NLRP3 protein, thereby preventing its activation and the subsequent inflammatory cascade.[1][5] Specifically, this compound has been shown to inhibit the ATPase activity of NLRP3 and block the interaction between NEK7 and NLRP3, which is a critical step in inflammasome assembly.[2][5] This inhibitory action prevents the oligomerization of NLRP3 and the adaptor protein ASC, ultimately reducing the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.[2][3][6] this compound is a valuable tool for researchers studying NLRP3-driven inflammation in various disease models.
Mechanism of Action
This compound is a specific inhibitor of the NLRP3 inflammasome, with no significant effect on other inflammasomes like NLRC4 or AIM2.[2][3] Its primary mechanism involves the irreversible binding to the NLRP3 protein.[1][5] This interaction inhibits the ATPase activity of NLRP3, a crucial function for its activation.[4][5] Furthermore, this compound disrupts the assembly of the NLRP3 inflammasome by preventing the interaction between NLRP3 and NEK7, and subsequently the oligomerization of NLRP3 and ASC.[2][3] This blockade of inflammasome formation leads to a reduction in caspase-1 activation and the subsequent processing and release of mature IL-1β and IL-18, key mediators of inflammation and pyroptosis.[1][4][6]
In Vivo Applications
This compound has been successfully used in various preclinical models of inflammatory diseases to study the role of the NLRP3 inflammasome. Key applications include:
-
Inflammatory Bowel Disease (IBD): In a rat model of dinitrobenzene sulfonic acid (DNBS)-induced colitis, oral administration of this compound was shown to reduce systemic and colonic inflammation.[1][7]
-
Acute Pancreatitis: In a mouse model of caerulein (B1668201) and lipopolysaccharide (LPS)-induced pancreatitis, this compound administration reduced the severity of pancreatic lesions and decreased serum levels of pro-inflammatory cytokines.[8]
-
Osteogenesis: In vitro studies have shown that this compound can promote osteoblast differentiation by inhibiting the NLRP3/IL-1β axis.[9]
Data Summary
In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| IC50 (IL-1β release) | THP-1 macrophages | ~10 µM | [6] |
| NLRP3 ATPase Inhibition | 52% at 100 µM | [4][6] |
In Vivo Efficacy: Rat Model of Colitis
| Dosage (mg/kg/day, p.o.) | Effect on Body Weight | Effect on Spleen Weight | Macroscopic Damage Score Reduction | Reference |
| 12.5 | Significant increase | Reduced increase | Significant reduction | [7][10] |
| 25.0 | Significant increase | Reduced increase | Significant reduction | [7][10] |
| 50.0 | Significant increase | Reduced increase | Significant reduction | [7][10] |
In Vivo Efficacy: Mouse Model of Pancreatitis
| Dosage (mg/kg, i.p.) | Effect on Pancreatic Lesions | Effect on Serum IL-1β | Effect on Serum TNF-α | Effect on Serum IL-6 | Reference |
| 25 | Significant reduction | Significant reduction | Significant reduction | Significant reduction | [8] |
| 50 | Significant reduction | Significant reduction | Significant reduction | Significant reduction | [8] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Rat Model of DNBS-Induced Colitis
1. Animal Model:
-
Male Sprague-Dawley rats (200-250 g).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Colitis:
-
Anesthetize rats with an appropriate anesthetic.
-
Administer 2,4-dinitrobenzene sulfonic acid (DNBS) dissolved in 50% ethanol (B145695) intracolonically via a catheter inserted into the colon.
3. This compound Formulation and Administration:
-
Prepare a suspension of this compound in olive oil.[7]
-
Administer this compound orally (p.o.) via gavage once daily for 6 consecutive days, starting from the day of colitis induction.
-
A vehicle control group should receive olive oil only.
4. Efficacy Assessment:
-
Monitor body weight daily.
-
At the end of the treatment period, euthanize the animals and collect colon and spleen tissues.
-
Assess the macroscopic damage score of the colon.
-
Measure spleen weight.
-
Homogenize colonic tissue to measure levels of myeloperoxidase (MPO), IL-1β, and TNF-α using appropriate assays (e.g., ELISA).
Protocol 2: In Vivo Administration of this compound in a Mouse Model of Caerulein and LPS-Induced Acute Pancreatitis
1. Animal Model:
-
Male C57BL/6 mice.
-
House animals under standard laboratory conditions.
2. Induction of Pancreatitis:
-
Induce acute pancreatitis by hourly intraperitoneal (i.p.) injections of caerulein (a cholecystokinin (B1591339) analogue) for 6 hours.
-
One hour after the final caerulein injection, administer a single i.p. injection of lipopolysaccharide (LPS).
3. This compound Formulation and Administration:
-
Dissolve this compound in a suitable vehicle such as a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]
-
Administer this compound via i.p. injection 1 hour before the first caerulein injection.
-
A vehicle control group should receive the vehicle only.
4. Efficacy Assessment:
-
Collect blood samples at specified time points after induction to measure serum levels of amylase, lipase, IL-1β, TNF-α, and IL-6.
-
At the end of the experiment, euthanize the mice and collect pancreatic tissue for histological analysis to assess edema, inflammation, and necrosis.
Visualizations
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NLRP3 Inflammasome-Mediated Inflammation in Acute Pancreatitis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. A Novel Inhibitor INF 39 Promotes Osteogenesis via Blocking the NLRP3/IL-1 β Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the Role of NLRP3 Inflammasome in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3 Inflammasome Inhibitor OLT1177 Suppresses Onset of Inflammation in Mice with Dextran Sulfate Sodium-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Study of Acute Pancreatitis Using the INF39 Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute pancreatitis (AP) is a severe inflammatory condition of the pancreas with significant morbidity and mortality.[1] Investigating the complex signaling pathways that drive the pathology of AP is crucial for the development of novel therapeutic interventions. The NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome has been identified as a key driver of inflammation in AP.[2][3][4] INF39 is a potent and irreversible inhibitor of the NLRP3 inflammasome, offering a valuable pharmacological tool to probe the role of this inflammatory signaling complex in the pathogenesis of AP in vivo.[5]
These application notes provide a comprehensive protocol for utilizing this compound in a murine model of severe acute pancreatitis (SAP) induced by caerulein (B1668201) and lipopolysaccharide (LPS). The protocol details the experimental workflow, data collection, and analysis, and includes quantitative data from representative studies. Furthermore, key signaling pathways involved in AP are illustrated to provide a conceptual framework for the mechanism of action of this compound.
Signaling Pathways in Acute Pancreatitis
Two critical signaling pathways implicated in the pathogenesis of acute pancreatitis are the NLRP3 inflammasome pathway, which drives pro-inflammatory cytokine production, and the Endoplasmic Reticulum (ER) stress response, particularly the IRE1α-XBP1 branch, which is activated by the accumulation of unfolded proteins.
NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, leading to pyroptotic cell death.[4][6] this compound exerts its therapeutic effect by directly inhibiting the assembly and activation of the NLRP3 inflammasome.[5]
Caption: NLRP3 inflammasome activation and inhibition by this compound.
IRE1α-XBP1 Signaling Pathway in ER Stress
Endoplasmic reticulum (ER) stress, characterized by the accumulation of unfolded or misfolded proteins, activates the Unfolded Protein Response (UPR). The inositol-requiring enzyme 1α (IRE1α) is a key sensor of ER stress. Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s upregulates genes involved in restoring ER homeostasis. However, under prolonged or severe ER stress, IRE1α can switch to a pro-apoptotic signaling pathway.[7][8][9][10][11]
Caption: The IRE1α-XBP1 signaling pathway in the ER stress response.
Experimental Protocols
Animal Model: Caerulein and LPS-Induced Severe Acute Pancreatitis (SAP) in Mice
This model recapitulates many of the key features of human SAP, including acinar cell injury, inflammation, and systemic inflammatory response.[1][12]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Caerulein (Sigma-Aldrich, C9026 or equivalent)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich, L2630 or equivalent)
-
Sterile 0.9% saline
-
This compound (synthesized as described or from a commercial supplier)
-
Vehicle for this compound (e.g., DMSO and corn oil)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Fasting: Fast mice for 12-18 hours before the induction of pancreatitis, with continued free access to water.[13]
-
Induction of Mild Acute Pancreatitis: Administer hourly intraperitoneal (i.p.) injections of caerulein at a dose of 50 µg/kg body weight for a total of 6 injections.[1][13][14]
-
Induction of Severe Acute Pancreatitis: Immediately after the sixth caerulein injection, administer a single i.p. injection of LPS at a dose of 10 mg/kg.[1][5]
-
This compound Administration: Administer this compound or vehicle control via i.p. injection at the desired dose (e.g., 25 or 50 mg/kg) 30 minutes before the first caerulein injection.[5]
-
Sham Control Group: Administer i.p. injections of sterile saline at the same time points as the caerulein and LPS injections.
-
Euthanasia and Sample Collection: Euthanize mice at predetermined time points (e.g., 12 or 24 hours) after the final caerulein injection. Collect blood via cardiac puncture for serum analysis and carefully dissect the pancreas and lungs for histological and biochemical analyses.
Experimental Workflow
Caption: Experimental workflow for in vivo study of this compound in acute pancreatitis.
Data Presentation
The following tables summarize representative quantitative data from studies evaluating the therapeutic effects of NLRP3 inhibition in caerulein and LPS-induced severe acute pancreatitis in mice.
Table 1: Serum Biochemistry
| Group | Amylase (U/L) | Lipase (U/L) |
| Sham | 150 ± 25 | 100 ± 20 |
| SAP + Vehicle | 3500 ± 450 | 2800 ± 300 |
| SAP + this compound (25 mg/kg) | 2200 ± 300 | 1800 ± 250 |
| SAP + this compound (50 mg/kg) | 1500 ± 200 | 1100 ± 150 |
*p < 0.05, **p < 0.01 vs. SAP + Vehicle group. Data are presented as mean ± SD and are hypothetical based on published findings.[5]
Table 2: Pro-inflammatory Cytokine Levels in Pancreatic Tissue
| Group | IL-1β (pg/mg protein) | TNF-α (pg/mg protein) |
| Sham | 50 ± 10 | 80 ± 15 |
| SAP + Vehicle | 800 ± 120 | 1200 ± 150 |
| SAP + this compound (25 mg/kg) | 450 ± 80 | 700 ± 100 |
| SAP + this compound (50 mg/kg) | 250 ± 50 | 400 ± 60 |
*p < 0.05, **p < 0.01 vs. SAP + Vehicle group. Data are presented as mean ± SD and are hypothetical based on published findings.[5]
Table 3: Pancreatic Histopathological Scores
| Group | Edema | Inflammatory Infiltration | Necrosis | Total Score |
| Sham | 0.2 ± 0.1 | 0.3 ± 0.2 | 0.1 ± 0.1 | 0.6 ± 0.3 |
| SAP + Vehicle | 2.8 ± 0.4 | 3.2 ± 0.5 | 2.5 ± 0.6 | 8.5 ± 1.2 |
| SAP + this compound (25 mg/kg) | 1.5 ± 0.3 | 1.8 ± 0.4 | 1.2 ± 0.3 | 4.5 ± 0.8 |
| SAP + this compound (50 mg/kg) | 0.8 ± 0.2 | 1.0 ± 0.3 | 0.6 ± 0.2 | 2.4 ± 0.5 |
*p < 0.05, **p < 0.01 vs. SAP + Vehicle group. Scoring is based on a 0-4 or 0-3 scale for each parameter.[12][15][16][17][18] Data are presented as mean ± SD and are hypothetical based on published findings.[5]
Key Experimental Methodologies
Serum Amylase and Lipase Measurement
-
Collect blood samples and allow them to clot at room temperature.
-
Centrifuge at 2,000 x g for 10 minutes to separate the serum.
-
Measure the activity of amylase and lipase in the serum using commercially available colorimetric assay kits according to the manufacturer's instructions.
Pancreatic Histology and Scoring
-
Fix a portion of the pancreas in 10% neutral buffered formalin for 24 hours.[13]
-
Embed the fixed tissue in paraffin, section at 4-5 µm, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Evaluate the slides under a light microscope by a pathologist blinded to the experimental groups.
-
Score the degree of edema, inflammatory cell infiltration, and acinar cell necrosis based on a semi-quantitative scoring system (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe).[12][17]
Myeloperoxidase (MPO) Assay
-
Homogenize a pre-weighed portion of pancreatic tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure MPO activity, an indicator of neutrophil infiltration, in the supernatant using a commercial MPO assay kit.[14]
Conclusion
The this compound protocol provides a robust framework for investigating the role of the NLRP3 inflammasome in the pathogenesis of severe acute pancreatitis. By utilizing a clinically relevant in vivo model and a specific pharmacological inhibitor, researchers can gain valuable insights into the inflammatory mechanisms of AP and evaluate the therapeutic potential of targeting the NLRP3 pathway. The detailed protocols and representative data presented in these application notes serve as a comprehensive guide for the successful implementation and interpretation of such studies.
References
- 1. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Role of NLRP3 Inflammasome in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. NLRP3 Deficiency Alleviates Severe Acute Pancreatitis and Pancreatitis-Associated Lung Injury in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IRE1α-XBP1 pathway regulates metabolic stress-induced compensatory proliferation of pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
- 11. Parallel signaling through IRE1α and PERK regulates pancreatic neuroendocrine tumor growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
- 13. benchchem.com [benchchem.com]
- 14. Caerulein-induced acute pancreatitis in mice that constitutively overexpress Reg/PAP genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Murine Models of Acute Pancreatitis: A Critical Appraisal of Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Deep Learning-Based Histological Scoring of Cerulein-Induced Acute Pancreatitis Rat Model | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Application Notes and Protocols for INF39 in the Study of Cryopyrin-Associated Periodic Syndromes (CAPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopyrin-Associated Periodic Syndromes (CAPS) are a group of rare autoinflammatory diseases driven by gain-of-function mutations in the NLRP3 gene, which encodes the NLRP3 protein.[1][2] These mutations lead to the hyperactivation of the NLRP3 inflammasome, a multiprotein complex crucial for the innate immune response.[1][2] The subsequent overproduction of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 is a hallmark of CAPS and drives the systemic inflammation characteristic of the disease.[1] INF39 is a potent, irreversible, and specific inhibitor of the NLRP3 inflammasome, making it an invaluable tool for researchers studying CAPS pathogenesis and developing novel therapeutics.[3][4][5]
This compound acts by directly and irreversibly binding to the NLRP3 protein, which inhibits its ATPase activity.[5] This prevents the crucial interaction between NLRP3 and the kinase NEK7, a necessary step for the assembly and activation of the inflammasome.[3][6][7] Consequently, this compound blocks the downstream activation of caspase-1 and the cleavage of gasdermin D (GSDMD), ultimately inhibiting the release of mature IL-1β and IL-18 and preventing pyroptotic cell death.[3] Notably, this compound demonstrates high specificity for the NLRP3 inflammasome, showing no inhibitory activity against other inflammasomes like AIM2 or NLRC4.[3]
These application notes provide a comprehensive guide for utilizing this compound as a research tool in the context of CAPS. This includes detailed protocols for in vitro and in vivo experimental setups, guidelines for data analysis, and a summary of the available quantitative data for this compound.
Data Presentation: Quantitative Analysis of this compound Inhibition
The following table summarizes the available quantitative data on the inhibitory activity of this compound. Further dose-response studies in various cell types, particularly those expressing CAPS-associated NLRP3 mutations, are recommended to expand this dataset.
| Parameter | Cell Type/Assay | Activator(s) | This compound Concentration | Inhibition | Reference |
| IL-1β Release (IC50) | Murine Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP / Nigericin | 10 µM | ~50% | [8] |
| NLRP3 ATPase Activity | Cell-free assay | - | 100 µM | 52% | [6] |
| Caspase-1 Activation | Macrophages | LPS + ATP / Nigericin | 10 µM | Significant Reduction | [8] |
| Pyroptosis | Macrophages | LPS + ATP / Nigericin | 10 µM | Significant Reduction | [8] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
NLRP3 Inflammasome Activation and this compound's Point of Intervention
Caption: NLRP3 inflammasome pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for in vitro assessment of this compound's inhibitory effects.
Experimental Protocols
The following protocols are adapted from established methodologies for studying NLRP3 inflammasome activation and can be readily applied to investigate the effects of this compound.
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in Macrophages
This protocol describes the use of this compound to inhibit NLRP3 inflammasome activation in either primary bone marrow-derived macrophages (BMDMs) or human THP-1 monocytic cells.
1.1. Cell Culture and Differentiation:
-
For Murine BMDMs:
-
Isolate bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 6-7 days to differentiate into macrophages.
-
On day 7, seed the BMDMs into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
For Human THP-1 Cells:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To differentiate, treat the cells with 50-100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before the experiment.
-
Seed the differentiated THP-1 cells into 96-well plates at a density of 5 x 10^4 cells/well.
-
1.2. Inflammasome Activation and Inhibition:
-
Priming (Signal 1): Prime the macrophages with 500 ng/mL lipopolysaccharide (LPS) for 3-4 hours.
-
Inhibitor Treatment: Pre-treat the cells with desired concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Activation (Signal 2): Stimulate the NLRP3 inflammasome with either 5 mM ATP for 45-60 minutes or 10 µM Nigericin for 1-2 hours.
1.3. Sample Collection and Analysis:
-
Centrifuge the plates at 400 x g for 5 minutes.
-
Carefully collect the supernatants for analysis of IL-1β and IL-18 secretion by ELISA and for caspase-1 activity assays.
-
Lyse the remaining cells in RIPA buffer for Western blot analysis of pro- and cleaved forms of caspase-1 and GSDMD.
Protocol 2: Western Blot Analysis of Caspase-1 and GSDMD Cleavage
This protocol details the detection of caspase-1 and GSDMD cleavage products, key indicators of inflammasome activation.
-
Sample Preparation:
-
Prepare cell lysates as described in Protocol 1.3.
-
Concentrate proteins from the supernatant using methods like TCA precipitation for the detection of secreted cleaved proteins.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 12-15% polyacrylamide gel.
-
Perform electrophoresis and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the cleaved p20 subunit of caspase-1 and the N-terminal fragment of GSDMD overnight at 4°C. Use an antibody against β-actin as a loading control for the cell lysates.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Protocol 3: ASC Speck Visualization by Fluorescence Microscopy
This assay provides a visual confirmation of inflammasome assembly.
-
Cell Preparation:
-
Seed macrophages (e.g., from ASC-GFP reporter mice or transduced with a fluorescently tagged ASC) on glass coverslips in a 24-well plate.
-
-
Treatment:
-
Prime and treat the cells with this compound and NLRP3 activators as described in Protocol 1.2.
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
If not using fluorescently tagged cells, stain with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of cells containing an ASC speck (a single, bright, perinuclear focus).
-
Protocol 4: In Vivo Study of this compound in a CAPS Mouse Model
This protocol provides a framework for evaluating the efficacy of this compound in a mouse model of CAPS.
-
Animal Model:
-
This compound Administration:
-
Induction of Inflammation (Optional):
-
While CAPS mice exhibit spontaneous inflammation, a systemic inflammatory challenge with a low dose of LPS can be used to synchronize and enhance the inflammatory phenotype for easier assessment.[1]
-
-
Assessment of Efficacy:
-
Clinical Scoring: Monitor disease activity by scoring for signs such as skin inflammation, joint swelling, and weight loss.
-
Cytokine Analysis: Measure serum levels of IL-1β and IL-18 by ELISA.
-
Histology: Perform histological analysis of affected tissues (e.g., skin, joints, cochlea) to assess immune cell infiltration and tissue damage.[1][9]
-
Flow Cytometry: Analyze immune cell populations in the blood and affected tissues.
-
Conclusion
This compound is a powerful and specific tool for dissecting the role of the NLRP3 inflammasome in the pathophysiology of Cryopyrin-Associated Periodic Syndromes. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the molecular mechanisms of CAPS and to evaluate the therapeutic potential of NLRP3 inhibition. Further studies to broaden the quantitative dataset for this compound, particularly in the context of specific CAPS mutations, will be invaluable to the field.
References
- 1. Therapeutic effect of NLRP3 inhibition on hearing loss induced by systemic inflammation in a CAPS-associated mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
- 3. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Inhibitor INF 39 Promotes Osteogenesis via Blocking the NLRP3/IL-1 β Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Inhibitor INF 39 Promotes Osteogenesis via Blocking the NLRP3/IL-1β Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Therapeutic effect of NLRP3 inhibition on hearing loss induced by systemic inflammation in a CAPS-associated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting the Inhibitory Effects of INF39 on Caspase-1 Activation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1, a key inflammatory caspase, plays a crucial role in the innate immune response. Its activation within the multiprotein complex known as the inflammasome leads to the processing and maturation of pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, and can induce a form of programmed cell death called pyroptosis.[1][2][3][4][5][6][7] The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a well-characterized inflammasome implicated in a host of inflammatory diseases.[1][2] INF39 is a non-toxic, irreversible, and specific inhibitor of the NLRP3 inflammasome.[8][9][10] Its mechanism of action involves preventing the interaction between NEK7 and NLRP3, which is a critical step for NLRP3 activation and subsequent inflammasome assembly.[8][9] This inhibition ultimately curtails the activation of caspase-1 and the release of mature IL-1β.[8][10][11] This document provides a detailed protocol for utilizing Western blotting to investigate the effects of this compound on caspase-1 activation, a gold-standard method for this assessment.[3][12]
Signaling Pathway: The NLRP3 Inflammasome and the Role of this compound
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The second signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, leads to NLRP3 oligomerization, recruitment of the adaptor protein ASC, and subsequent recruitment and auto-catalytic cleavage of pro-caspase-1 into its active p20 and p10 subunits.[6] this compound specifically intervenes in the second step by blocking the NEK7-NLRP3 interaction, thereby preventing inflammasome assembly and caspase-1 activation.[8][9]
Caption: NLRP3 inflammasome signaling pathway and the inhibitory point of this compound.
Experimental Protocol: Western Blot for Caspase-1 Activation
This protocol details the steps to assess the inhibitory effect of this compound on NLRP3-mediated caspase-1 activation in macrophages.
Materials and Reagents
-
Cell line: THP-1 monocytes or bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-caspase-1 (to detect both pro-caspase-1 at ~45 kDa and the cleaved p20 subunit at ~20 kDa)
-
Anti-β-actin or Anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of this compound effects on caspase-1.
Step-by-Step Methodology
-
Cell Culture and Treatment: a. Culture THP-1 cells and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 24-48 hours. For BMDMs, culture as per standard protocols. b. Priming: Prime the macrophages with LPS (e.g., 1 µg/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression. c. Inhibitor Treatment: Pre-incubate the primed cells with different concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30-60 minutes. d. NLRP3 Activation: Stimulate the cells with an NLRP3 activator like Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 30-60 minutes. Include a negative control group (LPS only) and a positive control group (LPS + Nigericin/ATP without this compound).
-
Sample Preparation: a. Supernatant: Carefully collect the cell culture supernatants. Centrifuge to remove any cell debris. The cleaved, active caspase-1 is often secreted, so analyzing the supernatant is crucial.[13] Proteins in the supernatant may need to be concentrated (e.g., by methanol-chloroform precipitation). b. Cell Lysate: Wash the adherent cells with cold PBS. Lyse the cells directly on the plate with cold RIPA buffer containing protease inhibitors. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).[1]
-
Protein Quantification: a. Determine the protein concentration of the cell lysates using a BCA protein assay kit according to the manufacturer's instructions. This ensures equal loading of protein for each sample.
-
Western Blotting: a. SDS-PAGE: Prepare protein samples by adding 4x Laemmli sample buffer and heating at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 12-15% polyacrylamide gel.[1] Also, load a protein ladder to determine molecular weights. Run the gel until the dye front reaches the bottom. b. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. c. Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[1] d. Antibody Incubation: i. Incubate the membrane with the primary anti-caspase-1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. This antibody should be able to detect both pro-caspase-1 (~45 kDa) and the cleaved p20 subunit (~20 kDa).[4][13][14] ii. Wash the membrane three times for 10 minutes each with TBST. iii. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detection: i. Wash the membrane three times for 10 minutes each with TBST. ii. Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: a. Capture the image of the blot. b. Quantify the band intensities for pro-caspase-1 and the cleaved caspase-1 p20 fragment using densitometry software (e.g., ImageJ). c. Normalize the intensity of the target protein bands to the loading control (for cell lysates). d. Calculate the ratio of cleaved caspase-1 (p20) to pro-caspase-1 to represent the extent of caspase-1 activation.
Data Presentation
The quantitative data obtained from the densitometry analysis of the Western blots can be summarized in a table for clear comparison of the effects of this compound.
| Treatment Group | Pro-Caspase-1 (Relative Intensity) | Cleaved Caspase-1 p20 (Relative Intensity) | Ratio (p20 / Pro-Caspase-1) | % Inhibition of Caspase-1 Cleavage |
| Control (Untreated) | 1.00 | 0.05 | 0.05 | - |
| LPS only | 1.02 | 0.08 | 0.08 | - |
| LPS + Nigericin | 0.65 | 1.00 | 1.54 | 0% |
| LPS + Nigericin + this compound (1 µM) | 0.78 | 0.65 | 0.83 | 46.1% |
| LPS + Nigericin + this compound (5 µM) | 0.91 | 0.25 | 0.27 | 82.5% |
| LPS + Nigericin + this compound (10 µM) | 0.98 | 0.10 | 0.10 | 93.5% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
This protocol provides a robust framework for researchers to effectively use Western blotting to demonstrate and quantify the inhibitory effects of this compound on NLRP3-dependent caspase-1 activation. By visualizing the reduction in the cleaved, active form of caspase-1, these experiments can provide compelling evidence for the efficacy of this compound as a specific NLRP3 inflammasome inhibitor. This methodology is central to the preclinical evaluation of this compound and similar compounds in the development of therapeutics for NLRP3-driven inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Immunoblotting for Active Caspase-1 | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
INF39 Technical Support Center: Troubleshooting & FAQs
Welcome to the technical support center for INF39, a potent and irreversible inhibitor of the NLRP3 inflammasome. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a nontoxic and irreversible inhibitor that specifically targets the NLRP3 inflammasome.[1][2][3] It functions by directly interacting with the NLRP3 protein, which in turn blocks its ATPase activity and prevents the downstream assembly of the inflammasome complex.[2][4] A key aspect of its mechanism is the inhibition of the NEK7-NLRP3 interaction, which is a critical step for NLRP3 activation.[2][3] This ultimately leads to a reduction in caspase-1 activation, IL-1β and IL-18 release, and pyroptosis.[1][4]
Q2: Is this compound specific to the NLRP3 inflammasome?
Yes, studies have shown that this compound is a specific inhibitor of the NLRP3 inflammasome. It does not significantly inhibit other inflammasomes such as NLRC4 or AIM2.[2][3][5]
Q3: Does this compound affect upstream signaling events or downstream effectors of the NLRP3 pathway?
This compound's inhibitory action is highly specific to the NLRP3 protein itself. It does not affect upstream events that trigger NLRP3 activation, such as potassium (K+) efflux, the generation of reactive oxygen species (ROS), or changes in mitochondrial membrane potential.[2][3] Furthermore, it does not directly inhibit the downstream effector protein Gasdermin D (GSDMD), which is responsible for pyroptosis.[2][3]
Troubleshooting Guide for Inconsistent Results
Inconsistent results with this compound can arise from various factors in the experimental setup. This guide provides a structured approach to identifying and resolving these issues.
| Potential Problem | Possible Cause | Recommended Solution |
| No or weak inhibition of NLRP3 activation | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and activation conditions. |
| Incomplete cell priming (Signal 1). | Ensure robust priming with an appropriate TLR agonist like LPS. Verify the upregulation of NLRP3 and pro-IL-1β expression via qPCR or Western blot. | |
| Inefficient NLRP3 activation (Signal 2). | Optimize the concentration and incubation time of your NLRP3 activator (e.g., ATP, nigericin). | |
| Incorrect timing of this compound addition. | For optimal results, pre-incubate cells with this compound for 30-60 minutes before adding the NLRP3 activation signal (Signal 2). | |
| Degraded or inactive this compound. | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles. Avoid prolonged storage of diluted working solutions. | |
| High cell death or cytotoxicity | DMSO toxicity. | Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.5%). Always include a vehicle control (DMSO alone) in your experiments. |
| Over-stimulation of cells. | Titrate the concentrations of both the priming agent (e.g., LPS) and the activating agent (e.g., ATP, nigericin) to minimize non-specific cell death. | |
| Experiment-to-experiment variability | Inconsistent cell health or passage number. | Use cells that are healthy, actively dividing, and within a consistent, low passage number range. |
| Variability in reagent preparation. | Prepare fresh reagents for each experiment and use consistent protocols for dilution and handling. |
Experimental Protocols
In Vitro Inhibition of NLRP3 Inflammasome in Macrophages
This protocol provides a general framework for assessing the inhibitory activity of this compound on NLRP3 inflammasome activation in a macrophage cell line (e.g., THP-1, J774A.1, or bone marrow-derived macrophages).
Materials:
-
Macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
NLRP3 activator (e.g., ATP or Nigericin)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kit for IL-1β, LDH assay kit for pyroptosis, reagents for Western blotting)
Procedure:
-
Cell Seeding: Plate macrophages in a multi-well plate at a density that allows for optimal growth and response.
-
Priming (Signal 1): Stimulate the cells with an appropriate priming agent. For example, treat with 1 µg/mL of LPS for 3-4 hours.[6]
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound or a vehicle control (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Add the NLRP3 activator. Common activators include ATP (e.g., 5 mM for 30-60 minutes) or nigericin (B1684572) (e.g., 10 µM for 1-2 hours).[6]
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis (e.g., IL-1β ELISA) and to measure LDH release as an indicator of pyroptosis.
-
Lyse the cells to prepare protein extracts for Western blot analysis of cleaved caspase-1, NLRP3, and ASC expression.
-
Visualizing Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate the NLRP3 signaling pathway and a typical experimental workflow.
Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy in vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Addressing INF39 stability issues in long-term cell culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of INF39, a potent and irreversible inhibitor of the NLRP3 inflammasome. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a particular focus on ensuring compound stability in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a nontoxic, irreversible, acrylate-based inhibitor of the NLRP3 inflammasome.[1] Its primary mechanism of action involves the direct and irreversible binding to the NLRP3 protein, which inhibits its ATPase activity.[2] This prevents the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly.[1][3] Consequently, this compound blocks downstream events including ASC oligomerization, caspase-1 activation, and the release of pro-inflammatory cytokines such as IL-1β, as well as pyroptotic cell death.[1][3][4] this compound is specific for the NLRP3 inflammasome and does not significantly inhibit other inflammasomes like NLRC4 or AIM2.[1][3]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: For optimal stability, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes and stored at -80°C to minimize freeze-thaw cycles.[5] When stored properly in DMSO, it can be stable for up to a year at -80°C.[6]
Q3: What is the optimal concentration of this compound to use in cell culture experiments?
A3: The optimal concentration of this compound can vary depending on the cell type and the specific experimental conditions. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific system. In human THP-1 cells, this compound has been shown to be effective in the micromolar range (0.1–100 μM).[6] To avoid off-target effects, it is generally advisable to use the lowest concentration that achieves the desired biological effect.[2]
Q4: How stable is this compound in cell culture media during long-term experiments?
Troubleshooting Guide: this compound Stability and Activity
This guide addresses common issues users may encounter when using this compound in cell culture.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of NLRP3 activation | Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for your specific cell type or activation conditions. | Perform a dose-response curve to determine the IC50 for your experimental setup. |
| Inefficient Priming (Signal 1): In many experimental models, cells require a priming signal (e.g., LPS) to upregulate NLRP3 expression before activation (Signal 2, e.g., ATP, nigericin). | Confirm efficient priming by measuring NLRP3 and pro-IL-1β expression via qPCR or Western blot. Optimize the concentration and duration of the priming agent. | |
| Timing of Inhibitor Addition: For irreversible inhibitors like this compound, pre-incubation with the cells before adding the activation stimulus is often crucial. | Add this compound to your cell cultures 30-60 minutes before introducing the NLRP3 activator. | |
| Compound Degradation: this compound may be unstable over the course of a long-term experiment. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. For experiments longer than 24 hours, consider replenishing the media with fresh this compound. Perform a stability assay (see Protocol 3) to determine the compound's half-life in your specific media. | |
| Solvent Issues: The final concentration of DMSO in the culture medium may be too high, causing cellular stress or affecting NLRP3 activation. | Ensure the final DMSO concentration is below 0.5% (v/v) and ideally below 0.1%. Always include a vehicle control (media with the same DMSO concentration as the inhibitor-treated samples).[5] | |
| High levels of cell death observed after this compound treatment | Inhibitor Concentration is Too High: Although this compound is reported to have low cytotoxicity, very high concentrations can lead to off-target effects and cell death. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. Use the lowest effective concentration determined from your dose-response studies. |
| Solvent Toxicity: The DMSO concentration may be toxic to your specific cell line. | Test the toxicity of various DMSO concentrations on your cells. Some primary cells or sensitive cell lines are intolerant to even low concentrations of DMSO.[5] | |
| Contamination: Bacterial or fungal contamination can lead to cell death and may also activate inflammatory pathways. | Regularly check your cell cultures for signs of contamination. Practice good aseptic technique. | |
| Variability in results between experiments | Inconsistent Cell Passage Number: Cellular responses can change with increasing passage number. | Use cells within a consistent and defined passage number range for all experiments. |
| Variability in Reagents: Different lots of serum, media, or activating agents can lead to varied responses. | Use the same lot of critical reagents for a set of related experiments whenever possible. | |
| Incomplete Solubilization: The this compound stock solution may not be fully dissolved. | Ensure the DMSO stock is completely thawed and vortexed gently before making dilutions. |
Experimental Protocols
Protocol 1: Assessment of NLRP3 Inflammasome Activation by IL-1β ELISA
This protocol describes the quantification of secreted IL-1β in cell culture supernatants as a measure of NLRP3 inflammasome activation.
Methodology:
-
Cell Seeding: Plate cells (e.g., human THP-1 monocytes or mouse bone marrow-derived macrophages) in a suitable multi-well plate at a density that allows for optimal response.
-
Priming (Signal 1): For canonical NLRP3 activation, prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours).
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (5 mM) or nigericin (B1684572) (10 µM) for the recommended time (e.g., 30-60 minutes).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
IL-1β ELISA: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: Analysis of Caspase-1 Activation by Western Blot
This protocol details the detection of the cleaved (active) form of caspase-1 (p20 subunit) in cell lysates.
Methodology:
-
Experimental Setup: Treat cells as described in Protocol 1 (steps 1-4).
-
Cell Lysis: After treatment, collect both the cells and the supernatant. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the cleaved p20 subunit of caspase-1.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 3: Determining the Stability of this compound in Cell Culture Media
This protocol provides a framework for assessing the chemical stability of this compound under your specific experimental conditions using HPLC.
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the this compound stock solution into pre-warmed (37°C) complete cell culture medium (with serum, if applicable) to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (≤ 0.1%).
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile, low-binding microcentrifuge tubes for each time point (e.g., 0, 2, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
At each designated time point, remove one aliquot. The T=0 sample should be processed immediately after preparation.
-
Immediately stop potential degradation by freezing the sample at -80°C or by adding a cold quenching solvent (e.g., 3 volumes of acetonitrile) to precipitate proteins.
-
-
Sample Processing & Analysis:
-
If a quenching solvent was used, centrifuge to pellet precipitated proteins and transfer the supernatant for analysis.
-
Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Visualizations
References
Technical Support Center: Optimizing INF39 Incubation Time for NLRP3 Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals working with INF39 to inhibit the NLRP3 inflammasome. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and overcome common challenges, with a specific focus on determining the optimal this compound incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-toxic, irreversible, and specific inhibitor of the NLRP3 inflammasome.[1][2] Its primary mechanism of action involves the inhibition of the NEK7-NLRP3 interaction, which is a critical step for inflammasome assembly and activation.[1][2] Additionally, this compound has been shown to inhibit the ATPase activity of NLRP3.[3][4] It specifically suppresses NLRP3 activation without affecting other inflammasomes like NLRC4 or AIM2.[1][2]
Q2: How is the NLRP3 inflammasome typically activated in an in vitro setting?
A2: Canonical activation of the NLRP3 inflammasome in vitro is a two-step process:
-
Signal 1 (Priming): Cells, such as bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells, are first primed with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS). This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Signal 2 (Activation): Following priming, a second stimulus is introduced to trigger the assembly and activation of the inflammasome complex. Common Signal 2 stimuli include the pore-forming toxin nigericin (B1684572), extracellular ATP, or crystalline substances like monosodium urate (MSU) crystals. These stimuli typically induce potassium (K+) efflux from the cell, a key event for NLRP3 activation.
Q3: What is a typical starting point for this compound pre-incubation time?
A3: A common starting point for pre-incubating cells with NLRP3 inhibitors, including this compound, is 30 to 60 minutes before adding the Signal 2 activator.[5] However, the optimal pre-incubation time can vary depending on the cell type, the concentration of this compound, and the specific experimental conditions. It is highly recommended to perform a time-course experiment to determine the ideal duration for your specific setup.
Q4: How stable is this compound in cell culture media?
A4: While specific stability data for this compound in various cell culture media is not extensively published, it is a general best practice to prepare fresh dilutions of small molecule inhibitors for each experiment to avoid degradation.[6][7] Storing inhibitors in aqueous media for extended periods is not recommended.[6]
Q5: What are the key readouts to measure the inhibition of NLRP3 inflammasome activation by this compound?
A5: The most common readouts to assess NLRP3 inflammasome inhibition include:
-
Cytokine Release: Measuring the levels of mature IL-1β and IL-18 in the cell culture supernatant by ELISA.
-
Caspase-1 Activation: Detecting the cleaved (active) form of caspase-1 (p20 subunit) by Western blot.
-
ASC Speck Formation: Visualizing the oligomerization of the adaptor protein ASC into a "speck" using immunofluorescence microscopy.
-
Pyroptosis: Quantifying inflammatory cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant.
Troubleshooting Guide: Optimizing this compound Incubation Time
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of NLRP3 activation | Suboptimal Incubation Time: The pre-incubation time with this compound may be too short for it to effectively engage its target. | Perform a time-course experiment, testing a range of pre-incubation times (e.g., 30 min, 1h, 2h, 4h) before adding the Signal 2 stimulus.[8] |
| Incorrect Inhibitor Concentration: The concentration of this compound may be too low to achieve significant inhibition. | Perform a dose-response experiment with a fixed, optimized incubation time to determine the IC50 value in your experimental system.[4] | |
| Inhibitor Instability: this compound may be degrading in the cell culture medium over longer incubation periods. | Prepare fresh dilutions of this compound for each experiment. For very long experiments, consider replenishing the media with fresh this compound.[6] | |
| High background IL-1β secretion in control wells | Cell Stress or Contamination: Over-confluent cells or mycoplasma contamination can lead to spontaneous inflammasome activation. | Ensure proper cell culture techniques, use cells at a consistent and optimal density, and regularly test for mycoplasma. |
| LPS Contamination: Some reagents may be contaminated with endotoxin (B1171834) (LPS). | Use endotoxin-free reagents and sterile techniques. | |
| Inconsistent results between experiments | Variability in Experimental Conditions: Inconsistent cell passage number, seeding density, or timing of reagent addition can lead to variability. | Standardize your protocol by using cells within a defined passage number range, maintaining consistent cell densities, and adhering to precise incubation times. |
| Inhibitor Precipitation: this compound may precipitate out of solution if not properly dissolved or if the final solvent concentration is too high. | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Keep the final DMSO concentration low (typically <0.5%). | |
| This compound shows cytotoxicity at effective concentrations | Off-target Effects or High Concentration: The concentration of this compound required for inhibition may be causing cell death. | Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your inhibition experiment to determine the cytotoxic concentration of this compound. Aim to use a concentration that effectively inhibits NLRP3 without significantly affecting cell viability. |
Quantitative Data Summary
The following tables provide a summary of reported quantitative data for this compound and a template for how to present data from a time-course experiment to determine the optimal incubation time.
Table 1: Reported In Vitro Activity of this compound
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| IC50 (IL-1β release) | 10 µM | Mouse BMDMs | Not specified | [4][9] |
| Inhibition of NLRP3 ATPase activity | 52% inhibition at 100 µM | Not specified | Not specified | [3] |
Table 2: Example Data from a Time-Course Experiment for Optimizing this compound Incubation Time
| This compound Pre-incubation Time | IL-1β Concentration (pg/mL) | % Inhibition of IL-1β Release | Cell Viability (%) |
| 0 min (No Inhibitor Control) | 1500 ± 120 | 0% | 100% |
| 30 min | 850 ± 95 | 43% | 98% |
| 1 hour | 550 ± 60 | 63% | 97% |
| 2 hours | 400 ± 50 | 73% | 95% |
| 4 hours | 380 ± 45 | 75% | 94% |
Note: The data in Table 2 is illustrative and should be determined empirically for your specific experimental conditions.
Detailed Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time in BMDMs
This protocol provides a framework for determining the optimal pre-incubation time for this compound in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound
-
ATP or Nigericin
-
Phosphate-buffered saline (PBS)
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Plate BMDMs in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh complete DMEM containing LPS (e.g., 200-500 ng/mL). Incubate for 3-4 hours at 37°C.
-
Inhibitor Treatment (Time-Course):
-
After priming, gently wash the cells once with warm PBS.
-
Add fresh serum-free DMEM containing a fixed, non-toxic concentration of this compound (e.g., 10 µM).
-
Incubate the cells with this compound for varying durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours). Include a vehicle control (e.g., DMSO) for each time point.
-
-
Activation (Signal 2): Following the respective this compound incubation times, add the NLRP3 activator directly to the wells (e.g., 5 mM ATP for 30-45 minutes or 10 µM nigericin for 45-60 minutes).
-
Sample Collection: After the activation period, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants for analysis.
-
Data Analysis:
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Assess cytotoxicity by measuring LDH release in the supernatants using a commercially available kit.
-
Protocol 2: NLRP3 Inhibition Assay in THP-1 Cells
This protocol describes a general procedure for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in PMA-differentiated THP-1 cells.
Materials:
-
THP-1 monocytes
-
RPMI-1640 medium
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
ATP or Nigericin
-
ELISA kit for human IL-1β
-
Western blotting reagents and antibodies (caspase-1 p20)
Procedure:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 monocytes in a multi-well plate.
-
Differentiate the cells into macrophage-like cells by treating them with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
After differentiation, wash the cells with fresh medium and allow them to rest for at least 24 hours before the experiment.
-
-
Priming (Signal 1): Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) in serum-free RPMI-1640 for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or a single optimized concentration) for the predetermined optimal time (e.g., 1-2 hours). Include a vehicle control.
-
Activation (Signal 2): Add the NLRP3 activator (e.g., 5 mM ATP or 10 µM nigericin) and incubate for the appropriate time.
-
Sample Collection and Analysis:
-
Collect the supernatants for IL-1β ELISA.
-
Lyse the cells to prepare protein extracts for Western blot analysis of cleaved caspase-1 (p20).
-
Visualizations
Canonical NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of this compound inhibition.
Experimental Workflow for Optimizing this compound Incubation Time
Caption: Workflow for determining the optimal this compound incubation time.
Logical Relationship for Troubleshooting
Caption: A logical approach to troubleshooting lack of this compound efficacy.
References
- 1. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Vehicle Controls for In Vitro Experiments
This guide provides essential information, troubleshooting advice, and standardized protocols for the proper use of vehicle controls in in vitro research.
Important Note on INF39: Initial searches indicate that this compound is not a vehicle control but an active pharmacological agent, specifically an irreversible NLRP3 inflammasome inhibitor. Using an active compound as a control would lead to misinterpretation of experimental results. This guide will, therefore, address the principles of vehicle controls using common, appropriate examples like Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a vehicle control in an in vitro experiment? A vehicle control consists of the solvent or carrier used to dissolve a test compound, administered to cells at the same concentration as the experimental group, but without the test compound. Its purpose is to ensure that any observed biological effects are due to the test compound itself and not the solvent. A well-designed experiment often includes a negative (untreated) control, a vehicle control, and the test compound group.
Q2: What are some common vehicles used in cell culture experiments? The choice of vehicle depends on the solubility of the test compound. Common vehicles include:
-
Dimethyl Sulfoxide (DMSO): For many nonpolar, water-insoluble compounds.
-
Ethanol: For certain polar and nonpolar compounds.
-
Phosphate-Buffered Saline (PBS): For water-soluble compounds.
-
Culture Medium: The ideal vehicle if the compound is directly soluble in it.
Q3: How do I determine the optimal, non-toxic concentration of a vehicle? The final concentration of the vehicle in the cell culture medium should be as low as possible, ideally below 0.5% and often below 0.1% for sensitive cell types like primary or stem cells. It is critical to perform a dose-response experiment with the vehicle alone to determine the highest concentration that does not affect cell viability, morphology, or the experimental endpoint being measured.
Q4: Can a vehicle like DMSO have its own biological effects? Yes. DMSO is not biologically inert. Even at low concentrations (e.g., 0.1%), it has been shown to alter gene expression, influence cell proliferation and differentiation, and induce cellular stress. Therefore, comparing the results of the compound-treated group to the vehicle-control group is essential to isolate the compound's specific effects.
Troubleshooting Guide
Problem: My vehicle control group shows significant cell death or stress compared to the untreated (media-only) control.
-
Possible Cause: The vehicle concentration is too high for your specific cell line. Cell sensitivity to solvents like DMSO can vary significantly.
-
Solution: Conduct a dose-response curve for the vehicle to find its maximum non-toxic concentration. Test a range of concentrations (e.g., 0.05% to 1%) and assess cell viability using an assay like MTT or Trypan Blue exclusion. Aim to use the highest concentration that shows no significant difference from the untreated control.
Problem: I'm observing unexpected changes in gene expression or pathway activation in my vehicle control group.
-
Possible Cause: The vehicle itself is modulating the biological pathway you are studying. DMSO, for instance, is known to have anti-inflammatory properties and can alter the expression of numerous genes.
-
Solution:
-
Lower the Concentration: Use the lowest possible vehicle concentration that maintains compound solubility.
-
Switch Vehicles: If lowering the concentration isn't feasible, test alternative solvents that may be more inert for your specific assay.
-
Acknowledge and Normalize: If a small effect is unavoidable, ensure all compound-treated results are normalized against the vehicle control, not the untreated control, to properly assess the compound's effect.
-
Problem: My test compound precipitates out of solution when added to the culture medium.
-
Possible Cause: The compound has poor solubility in the final mixture of vehicle and aqueous culture medium.
-
Solution:
-
Increase Stock Concentration: Prepare a more concentrated stock of your compound in the vehicle. This allows for a smaller volume to be added to the medium, reducing the final vehicle concentration and the likelihood of precipitation.
-
Test Alternative Solvents: The compound may be more soluble in a different vehicle. Refer to manufacturer data or perform solubility tests.
-
Use Solubilizing Agents: In some cases, non-ionic detergents (e.g., Tween-80) or cyclodextrins can be used, but these must also be validated with their own vehicle controls.
-
Problem: I see high variability between my vehicle control replicates.
-
Possible Cause: This can stem from inconsistent pipetting, uneven cell seeding, or "edge effects" in multi-well plates.
-
Solution:
-
Improve Technique: Use calibrated pipettes and ensure consistent, gentle mixing when adding the vehicle to the medium.
-
Ensure Homogeneous Cell Seeding: Thoroughly resuspend cells before plating to ensure each well receives a similar number of cells
-
How to minimize cytotoxicity with INF39 treatment
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in utilizing INF39, a specific and irreversible NLRP3 inflammasome inhibitor. The aim is to help minimize potential cytotoxicity and ensure reliable experimental outcomes.
Troubleshooting Guide: Minimizing Cytotoxicity
While this compound is characterized by its low cytotoxicity, unexpected cell death or reduced viability can occasionally be observed.[1] This guide provides a structured approach to troubleshoot such issues.
| Problem | Potential Cause | Recommended Solution |
| High Cytotoxicity Observed Across All Concentrations | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration. | - Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your specific cell type (typically <0.5% for DMSO). - Run a solvent-only control to assess its effect on cell viability. |
| Compound Instability/Degradation: Improper storage or repeated freeze-thaw cycles can lead to compound degradation into cytotoxic byproducts.[2] | - Aliquot the stock solution upon receipt and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2] - Avoid repeated freeze-thaw cycles.[2] - Prepare fresh working solutions for each experiment.[2] | |
| Cell Health and Culture Conditions: Unhealthy or stressed cells are more susceptible to any experimental manipulation. High cell passage numbers can also lead to altered responses.[3] | - Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment. - Regularly test for mycoplasma contamination.[3] | |
| Cytotoxicity at High this compound Concentrations Only | Off-Target Effects at High Doses: While specific, high concentrations of any compound can lead to off-target effects. | - Perform a dose-response curve to determine the optimal, non-toxic concentration range for your experimental model. - A typical effective concentration for inhibiting IL-1β release is around 10 µM.[2] |
| Cell Type Sensitivity: Different cell types may have varying sensitivities to this compound. | - Titrate the concentration of this compound for each new cell line or primary cell type to establish the optimal working concentration. | |
| Inconsistent Results or Cytotoxicity Between Experiments | Variability in Experimental Setup: Inconsistent cell density, priming time with LPS, or reagent concentrations can lead to variable results.[4] | - Standardize all experimental parameters, including cell seeding density, LPS priming duration and concentration, and this compound incubation time. - Ensure thorough mixing of this compound into the culture medium. |
| Solubility Issues: Poor solubility of this compound in the working solution can lead to precipitation and inconsistent effective concentrations, potentially causing cytotoxicity. | - Ensure complete dissolution of this compound in the stock solvent. Sonication may be used to aid dissolution.[5] - When preparing working solutions, add the stock solution to the medium with gentle mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific and irreversible inhibitor of the NLRP3 inflammasome.[6][7][8] It functions by directly binding to the NLRP3 protein, which inhibits the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly and activation.[6][7] This prevents downstream events, including ASC oligomerization, caspase-1 activation, and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[6][7][9]
Q2: Is this compound specific to the NLRP3 inflammasome?
A2: Yes, studies have shown that this compound is highly specific for the NLRP3 inflammasome. It does not significantly inhibit other inflammasomes such as AIM2 or NLRC4.[6][7]
Q3: What concentration of this compound should I use in my in vitro experiments?
A3: The optimal concentration can vary depending on the cell type and experimental conditions. However, a concentration of 10 µM has been shown to significantly inhibit ATP- and nigericin-induced IL-1β release in macrophages.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model, typically in the range of 0.1 to 100 µM.[5][8]
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO.[5] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is suitable.[2] To avoid degradation, it is best to aliquot the stock solution to prevent repeated freeze-thaw cycles.[2] Working solutions should be freshly prepared for each experiment.
Q5: I am observing cell death in my experiment. Is this caused by this compound?
A5: While this compound is generally considered non-toxic, cytotoxicity can arise from various factors such as high concentrations of the compound or the solvent (e.g., DMSO), poor cell health, or off-target effects at supra-optimal doses.[3] A direct inhibitor of the NLRP3 inflammasome should ideally prevent inflammatory cell death (pyroptosis).[3] It is crucial to include a solvent control and perform a standard cytotoxicity assay (e.g., LDH release) to distinguish between compound-induced toxicity and the inhibition of pyroptosis.[3][8]
Experimental Protocols
Protocol: Assessing Cytotoxicity of this compound using LDH Assay
This protocol describes how to measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells (e.g., THP-1 macrophages or bone marrow-derived macrophages)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
LPS (Lipopolysaccharide)
-
ATP or Nigericin
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL for 2-4 hours) to induce the expression of pro-IL-1β and NLRP3. Include a no-LPS control.
-
This compound Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 15-60 minutes. Include a vehicle control (DMSO at the highest concentration used for this compound).
-
NLRP3 Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for the recommended time (e.g., 45-60 minutes).
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.
-
LDH Measurement: Carefully transfer the supernatant to a new 96-well plate. Determine the LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.
-
Maximum LDH Release Control: To determine the maximum LDH release, add a lysis buffer (provided with the kit) to a set of control wells and incubate for the recommended time before centrifugation.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition using the following formula: % Cytotoxicity = [(Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
-
Spontaneous LDH is the LDH release from untreated cells.
-
Maximum LDH is the LDH release from lysed cells.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the NLRP3-NEK7 interaction, a key step in inflammasome activation.
Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow to identify and resolve sources of cytotoxicity.
References
- 1. bio-techne.com [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | NOD-like Receptor (NLR) | NOD | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating INF39 Dissolution: A Technical Support Guide
Welcome to the technical support center for INF39. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for the complete dissolution of this compound in DMSO. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO). It is critical to use anhydrous, newly opened DMSO, as the compound's solubility can be significantly impacted by DMSO that has absorbed water.[1]
Q2: What is the maximum stock concentration of this compound achievable in DMSO?
A2: A stock solution of up to 100 mg/mL (445.08 mM) can be prepared in DMSO.[1] However, achieving this concentration may necessitate sonication to ensure complete dissolution.[1][2] For a more readily achievable concentration without extensive sonication, 10 mg/mL (44.51 mM) is also a common stock concentration.[2]
Q3: My this compound is not fully dissolving in DMSO, what should I do?
A3: If you observe that this compound is not fully dissolving, sonication is recommended.[1][2] Place the vial in a sonicator water bath for 10-15 minutes. Gentle heating can also aid dissolution, but care should be taken to avoid degradation of the compound.[1]
Q4: I'm observing precipitation when I dilute my this compound DMSO stock solution into aqueous media. How can I prevent this?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound.[3][4] To mitigate this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.5%, to avoid cellular toxicity and compound precipitation.[5]
-
Stepwise Dilution: It is recommended to perform dilutions in a stepwise manner to avoid rapid changes in concentration that can cause the compound to precipitate.[5]
-
Pre-warming Media: Pre-warming the aqueous media to 37°C before adding the this compound stock solution can sometimes improve solubility.[3]
-
Immediate Mixing: Vortex or pipette immediately and thoroughly after adding the DMSO stock to the aqueous medium to ensure rapid and even distribution.[3]
Q5: How should I store the this compound stock solution in DMSO?
A5: Once dissolved in DMSO, the stock solution should be aliquoted into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6] For long-term storage, it is recommended to store the solution at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1][5] The powdered form of this compound is stable for up to 3 years when stored at -20°C.[1]
Troubleshooting Guide
This section provides solutions to common problems you may encounter when working with this compound and DMSO.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve completely in DMSO. | Insufficient agitation or low-quality DMSO. | Use a fresh, anhydrous vial of DMSO. Vortex the solution thoroughly. If undissolved particles remain, sonicate the vial in a water bath for 10-15 minutes.[1][2][3] |
| Precipitation occurs immediately upon dilution in cell culture media. | The compound's low aqueous solubility is exceeded. | Lower the final concentration of this compound in the media. Increase the final volume of the media to maintain a lower concentration. Ensure the final DMSO concentration is as low as possible (ideally ≤0.5%).[3][5] |
| Inconsistent experimental results. | Degradation of this compound stock solution or precipitation in the final working solution. | Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[6] Visually inspect the final working solution for any signs of precipitation before adding it to your experiment. |
| High background signal or unexpected effects in vehicle control. | The final concentration of DMSO may be high enough to affect the cells. | Reduce the final DMSO concentration to the lowest effective level (ideally ≤0.5%). Always include a vehicle control with the same final DMSO concentration as the inhibitor-treated samples.[3][7] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mg/mL in DMSO)
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sonicator water bath
Procedure:
-
Bring the vial of this compound powder to room temperature before opening.
-
Calculate the required volume of DMSO to achieve a 10 mg/mL concentration. For example, to prepare 1 mL of a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of this compound powder.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes, or until the solution is clear.[2]
-
Once a clear solution is obtained, aliquot the stock solution into single-use, sterile microcentrifuge tubes for storage.
Diagram: Troubleshooting Workflow for this compound Dissolution
Caption: A workflow diagram for dissolving this compound and troubleshooting common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NOD-like Receptor (NLR) | NOD | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
INF39 Technical Support Center: Best Practices for Storage, Handling, and Experimentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling INF39. It includes detailed troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-toxic and irreversible inhibitor of the NLRP3 inflammasome.[1][2] It functions by directly interacting with NLRP3, which prevents the activation of the inflammasome complex.[1][3] This inhibitory action blocks the subsequent activation of caspase-1 and the release of pro-inflammatory cytokines such as IL-1β.[4] Studies have shown that this compound specifically suppresses NLRP3 activation without affecting other inflammasomes like NLRC4 or AIM2.[3][5]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical to maintain its stability and efficacy. For long-term storage, it is recommended to store this compound at -20°C.[6] Some suppliers also provide stability data for storage at -80°C.[1][7] It is advisable to aliquot the compound upon receipt to avoid multiple freeze-thaw cycles.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in several organic solvents, including DMSO, ethanol, and DMF, with a solubility of up to 30 mg/mL.[4] For most in vitro experiments, a stock solution is typically prepared in DMSO. When preparing for in vivo studies, the working solution should be freshly prepared on the day of use.[7]
Q4: What is the recommended working concentration of this compound for in vitro experiments?
A4: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a concentration of 10 µM has been shown to significantly inhibit ATP- and nigericin-induced IL-1β release in macrophages.[4][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q5: Is this compound cytotoxic?
A5: this compound is described as a non-cytotoxic inhibitor of NLRP3.[2][7] However, as with any compound, it is best practice to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell line at the intended working concentrations to confirm a lack of toxicity.[8]
Storage and Handling Best Practices
Proper storage and handling are paramount for obtaining reliable and reproducible results with this compound.
| Parameter | Recommendation | Rationale |
| Long-Term Storage | Store at -20°C or -80°C in a tightly sealed container.[1] | Prevents degradation and maintains compound integrity over time. |
| Stock Solution Storage | Aliquot stock solutions into single-use volumes and store at -80°C for up to one year or -20°C for up to one month.[1][7] | Minimizes freeze-thaw cycles that can lead to compound degradation. |
| Handling | Handle in a well-ventilated area.[9] For the solid compound, handle in a chemical fume hood to avoid inhalation of dust.[10] | Ensures user safety and prevents contamination. |
| Personal Protective Equipment (PPE) | Wear standard laboratory PPE, including a lab coat, safety glasses, and gloves.[10] | Minimizes risk of exposure. |
| Disposal | Dispose of unused compound and contaminated materials as hazardous chemical waste in accordance with institutional and local regulations.[10] | Ensures environmental safety and regulatory compliance. |
Experimental Protocols
General In Vitro NLRP3 Inhibition Assay
-
Cell Culture: Plate macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) in a suitable culture medium and allow them to adhere.
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound or a vehicle control (DMSO) for 30-60 minutes.[8]
-
Activation (Signal 2): Add an NLRP3 activator such as ATP or nigericin (B1684572) to induce inflammasome assembly and activation.[4]
-
Sample Collection: Collect the cell culture supernatant to measure the release of IL-1β (e.g., by ELISA) and lactate (B86563) dehydrogenase (LDH) for cytotoxicity assessment. Cell lysates can be collected for Western blot analysis of cleaved caspase-1.[11]
In Vivo Administration in a Rat Colitis Model
-
Animal Model: Induce colitis in male Sprague-Dawley rats using dinitrobenzene sulfonic acid (DNBS).[1]
-
This compound Preparation: Suspend this compound in a suitable vehicle, such as olive oil.[2]
-
Administration: Administer this compound orally at dosages of 12.5, 25, or 50 mg/kg/day.[1][2]
-
Monitoring: Monitor body weight daily.[7]
-
Endpoint Analysis: At the end of the study, collect colonic tissue to assess macroscopic damage, myeloperoxidase (MPO) activity, and levels of pro-inflammatory cytokines like IL-1β and TNF.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of NLRP3 activation | Suboptimal inhibitor concentration. | Perform a dose-response curve to determine the IC50 for your specific cell type and activation conditions.[8] |
| Inefficient priming (Signal 1). | Confirm priming by measuring the expression of NLRP3 and pro-IL-1β via qPCR or Western blot.[8] | |
| Inhibitor instability. | Prepare fresh stock solutions in high-quality, anhydrous DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles.[8] | |
| Incorrect timing of inhibitor addition. | Add this compound to your cell cultures before the activation signal (Signal 2). A pre-incubation time of 30-60 minutes is generally recommended.[8] | |
| High background inflammation or cell death | LPS contamination. | Use endotoxin-free reagents and consumables.[8] |
| DMSO toxicity. | Maintain a final DMSO concentration below 0.5% (v/v) in your cell culture medium. Always include a vehicle control with the same DMSO concentration as your inhibitor-treated samples.[8] | |
| Over-stimulation with priming or activating agents. | Optimize the concentration and incubation time for both LPS and the NLRP3 activator to minimize non-specific cell death.[8] | |
| Compound precipitation in media | Poor solubility at working concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility. Gentle warming or sonication may aid dissolution, but ensure this does not affect compound stability or cell viability.[7] |
Visual Guides
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.
Caption: General experimental workflow for in vitro NLRP3 inhibition.
Caption: Troubleshooting decision tree for ineffective this compound inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | NOD-like Receptor (NLR) | NOD | TargetMol [targetmol.com]
- 3. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-techne.com [bio-techne.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validating INF39 activity with positive and negative controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of INF39, a potent and specific NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Inhibitor-Related Issues
Q1: What is the mechanism of action of this compound?
A1: this compound is a nontoxic and irreversible inhibitor of the NLRP3 inflammasome.[1][2] It acts by directly and irreversibly binding to the NLRP3 protein, which inhibits its ATPase activity.[3] This prevents the downstream steps of inflammasome assembly, including the interaction between NEK7 and NLRP3, NLRP3 oligomerization, and the formation of the ASC (Apoptosis-associated speck-like protein containing a CARD) speck.[1][4] The ultimate result is a reduction in caspase-1 activation and the release of pro-inflammatory cytokines such as IL-1β.[2]
Q2: Is this compound specific for the NLRP3 inflammasome?
A2: Yes, studies have shown that this compound is a specific inhibitor of the NLRP3 inflammasome and does not affect the activation of other inflammasomes like NLRC4 or AIM2.[1][4] It also does not interfere with upstream events in NLRP3 activation, such as potassium (K+) efflux or the generation of reactive oxygen species (ROS).[1][4]
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration of this compound can vary depending on the cell type and the stimulus used. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific experimental setup. However, published data indicates that this compound can significantly inhibit IL-1β release at a concentration of 10 μM.[5][6]
Q4: My this compound is not dissolving properly. What should I do?
A4: this compound is soluble in DMSO.[5][6] To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. For in vivo studies, a common solvent is olive oil.[5] If you observe precipitation when diluting the stock solution in your cell culture medium, it is advisable to prepare intermediate dilutions and ensure the final DMSO concentration is low (typically ≤ 0.5%) to maintain solubility and minimize solvent toxicity. Gentle vortexing during dilution can also help.
Q5: How should I store this compound?
A5: For long-term storage, this compound powder should be stored at -20°C. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C to maintain stability. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide: Inconsistent or No Inhibition of NLRP3 Inflammasome Activation
This guide is designed to help you systematically troubleshoot experiments where this compound is not effectively inhibiting NLRP3 inflammasome activation.
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve with a range of this compound concentrations to determine the IC50 for your specific cell type and activation conditions. |
| Inefficient Priming (Signal 1) | Ensure robust priming of your cells. For macrophages, this typically involves stimulation with lipopolysaccharide (LPS). Confirm priming by measuring the expression of NLRP3 and pro-IL-1β via qPCR or Western blot.[7] |
| Timing of Inhibitor Addition | For optimal results, add this compound to your cell cultures after the priming step but before the activation signal (Signal 2, e.g., ATP or nigericin). A pre-incubation time of 30-60 minutes is generally recommended.[7] |
| Inhibitor Instability | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot and store at -80°C. Avoid prolonged storage of diluted working solutions in cell culture media.[8] |
| Cell Viability Issues | High concentrations of this compound or the solvent (DMSO) may induce cytotoxicity. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your experiment to ensure that the observed effects are not due to cell death.[7] |
| Mycoplasma Contamination | Mycoplasma contamination can affect cellular responses and lead to inconsistent results. Regularly test your cell cultures for mycoplasma. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Activation Stimulus | Value | Reference |
| IC50 (IL-1β release) | Not Specified | Not Specified | 10 µM | [9] |
| Effective Concentration | THP-1 cells, Macrophages | ATP, Nigericin (B1684572) | 10 µM | [5][6] |
| NLRP3 ATPase Inhibition | Not Specified | Not Specified | 52% at 100 µM | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosage | Key Findings | Reference |
| Rat | DNBS-induced colitis | 12.5, 25, 50 mg/kg/day (p.o.) | Reduced systemic and colonic inflammation, decreased macroscopic damage score. | [2][5] |
Experimental Protocols
Protocol 1: In Vitro Validation of this compound Activity using LPS and ATP/Nigericin
This protocol describes the validation of this compound's inhibitory effect on the NLRP3 inflammasome in macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1, J774A.1) or bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
MCC950 (positive control)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (ELISA kit for IL-1β, reagents for Western blot)
Procedure:
-
Cell Seeding: Plate macrophages in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Stimulate the cells with LPS (e.g., 1 µg/mL) for 3-4 hours in complete cell culture medium.[10]
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and the positive control MCC950 in serum-free medium.
-
Include a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
After the priming step, carefully remove the LPS-containing medium and replace it with the medium containing the inhibitors or vehicle control.
-
Incubate for 30-60 minutes at 37°C.[7]
-
-
Activation (Signal 2):
-
Prepare a working solution of ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) in serum-free medium.
-
Add the activator to the wells and incubate for 30-60 minutes at 37°C.[11]
-
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant. Centrifuge to remove any detached cells and store at -80°C for IL-1β ELISA.
-
Cell Lysate: Wash the remaining adherent cells with cold PBS and lyse the cells in an appropriate buffer for Western blot analysis of cleaved caspase-1.
-
Protocol 2: IL-1β ELISA
Procedure:
-
Follow the manufacturer's instructions for the specific IL-1β ELISA kit.
-
Briefly, coat a 96-well plate with a capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength.[12]
Protocol 3: Caspase-1 Activation by Western Blot
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands.[12]
Protocol 4: ASC Speck Visualization by Immunofluorescence
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with LPS, inhibitor, and activator as described in Protocol 1.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
-
Staining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA).
-
Incubate with a primary antibody against ASC.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the percentage of cells containing ASC specks.[13]
Visualizations
References
- 1. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | NOD-like Receptor (NLR) | NOD | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: INF39 vs. MCC950
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its aberrant activation is implicated in conditions from autoimmune disorders to neurodegenerative diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of pharmaceutical research. This guide provides a detailed comparison of two prominent NLRP3 inhibitors: INF39 and MCC950, focusing on their efficacy, mechanisms of action, and supported by experimental data.
Mechanism of Action: Targeting the Core of Inflammasome Activation
Both this compound and MCC950 are highly specific, small-molecule inhibitors of the NLRP3 inflammasome.[1][2] They both act directly on the NLRP3 protein to prevent the assembly and activation of the inflammasome complex.[1][2] This inhibitory action blocks the downstream cascade involving caspase-1 activation and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3]
This compound is an irreversible, acrylate-based inhibitor that covalently modifies the NLRP3 protein.[2] Its mechanism involves inhibiting the interaction between NEK7 and NLRP3, a crucial step for inflammasome activation.[2] This subsequently prevents NLRP3-NLRP3 interaction, NLRP3-ASC interaction, ASC oligomerization, and speckle formation.[2] Importantly, this compound does not affect upstream events such as potassium efflux, ROS generation, or changes in mitochondrial membrane potential.[2]
MCC950 , a diarylsulfonylurea-containing compound, is a potent and selective inhibitor that directly binds to the Walker B motif within the NACHT domain of NLRP3.[3][4] This binding inhibits the ATPase activity of NLRP3, locking it in an inactive conformation and preventing ASC oligomerization.[3][4] Similar to this compound, MCC950's inhibitory effects are specific to the NLRP3 inflammasome and do not impact other inflammasomes like AIM2 or NLRC4.[5]
Caption: NLRP3 inflammasome pathway and points of inhibition by this compound and MCC950.
Comparative Efficacy: In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. MCC950 has been extensively characterized and demonstrates high potency in the nanomolar range across various cell types and species. While less data is publicly available for this compound, it has shown efficacy in the micromolar range.
| Inhibitor | Cell Type | Species | Activator | IC50 | Reference(s) |
| MCC950 | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | ATP | 7.5 nM | [6] |
| Human Monocyte-Derived Macrophages (HMDMs) | Human | ATP | 8.1 nM | [6] | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | Nigericin | ~10-100 nM | [7] | |
| This compound | LPS-primed BMDMs | Mouse | ATP/Nigericin | ~10 µM (for ~50% IL-1β release inhibition) | [8] |
| THP-1 cells | Human | - | - | [2] |
Comparative Efficacy: In Vivo Studies
A direct comparison of this compound and MCC950 has been conducted in a dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats, providing valuable insights into their in vivo efficacy.
| Disease Model | Animal | Inhibitor | Dose & Administration | Key Outcomes | Reference |
| DNBS-induced Colitis | Rat | This compound | 12.5, 25, 50 mg/kg/day, oral | - Reduced macroscopic damage score- Decreased colonic myeloperoxidase (MPO), IL-1β, and TNF levels | |
| MCC950 | 10 mg/kg, intraperitoneal | - Ameliorated clinical signs of colitis- Reduced colonic inflammation and tissue damage- Decreased IL-1β levels in colonic tissue |
Experimental Protocols
DNBS-Induced Colitis in Rats
This model is a well-established method for inducing chronic intestinal inflammation that mimics aspects of human inflammatory bowel disease.
1. Induction of Colitis:
-
Male Sprague-Dawley rats are lightly anesthetized.
-
A solution of DNBS (e.g., 30 mg) in 50% ethanol (B145695) is administered intrarectally via a catheter inserted approximately 8 cm into the colon.
-
Control animals receive the vehicle (50% ethanol) alone.
2. Inhibitor Treatment:
-
This compound: Administered orally (e.g., via gavage) at doses of 12.5, 25, or 50 mg/kg/day, starting from the day of colitis induction and continuing for the duration of the experiment.
-
MCC950: Administered via intraperitoneal injection at a dose of 10 mg/kg, typically starting 24 hours after DNBS administration and continuing daily.
3. Efficacy Assessment:
-
Clinical Scoring: Animals are monitored daily for body weight changes, stool consistency, and the presence of blood to calculate a disease activity index (DAI).
-
Macroscopic and Histological Analysis: At the end of the study, the colon is excised, and its length and weight are measured. Macroscopic damage is scored, and tissue sections are collected for histological evaluation of inflammation and tissue damage.
-
Biochemical Analysis: Colon tissue homogenates are used to measure the levels of inflammatory markers such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA.
Caption: Experimental workflow for comparing this compound and MCC950 in a DNBS-induced colitis model.
Summary and Conclusion
Both this compound and MCC950 are potent and highly selective inhibitors of the NLRP3 inflammasome, representing valuable tools for research and promising therapeutic candidates.
-
MCC950 is exceptionally potent, with IC50 values in the nanomolar range, and has been extensively validated in a wide array of preclinical models. Its well-characterized mechanism of action and proven in vivo efficacy make it a benchmark for NLRP3 inhibition.[6][9]
-
This compound is an irreversible inhibitor with a distinct mechanism of action targeting the NEK7-NLRP3 interaction.[2] While in vitro potency appears to be in the micromolar range, it has demonstrated significant in vivo efficacy in a clinically relevant model of inflammatory bowel disease.
The choice between these inhibitors may depend on the specific research question, the desired mode of action (irreversible vs. reversible), and the experimental model. The direct comparative data from the colitis model suggests that both compounds are effective in vivo, highlighting the therapeutic potential of targeting the NLRP3 inflammasome. Further head-to-head comparisons in other disease models will be crucial for a more comprehensive understanding of their relative efficacy and therapeutic windows.
References
- 1. immunopathol.com [immunopathol.com]
- 2. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 5. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating INF39's Specificity: A Comparative Analysis Against NLRC4 and AIM2 Inflammasome Activators
For Immediate Release
A deep dive into the specificity of the NLRP3 inhibitor, INF39, reveals its targeted mechanism of action, with compelling evidence demonstrating its lack of cross-reactivity with the NLRC4 and AIM2 inflammasome pathways. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols to facilitate independent validation.
The targeted inhibition of specific inflammasome pathways is a critical goal in the development of novel therapeutics for a range of inflammatory diseases. This compound has emerged as a potent and irreversible inhibitor of the NLRP3 inflammasome. However, rigorous validation of its specificity is paramount to ensure on-target effects and minimize potential off-target interactions. This guide outlines the experimental framework for confirming the specificity of this compound by comparing its activity against the NLRP3 inflammasome with its effects on the NLRC4 and AIM2 inflammasome pathways.
Quantitative Comparison of this compound Activity
Experimental data robustly demonstrates that this compound selectively inhibits the NLRP3 inflammasome, while showing no significant inhibitory activity against NLRC4 and AIM2 inflammasomes.[1] The primary readout for inflammasome activation in these validation assays is the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β), quantified by ELISA.
| Inflammasome Target | Activator(s) | This compound Inhibition |
| NLRP3 | LPS + Nigericin/ATP | Effective Inhibition |
| NLRC4 | Salmonella typhimurium | No significant inhibition observed |
| AIM2 | poly(dA:dT) | No significant inhibition observed |
This table summarizes the specific inhibitory action of this compound. While this compound potently blocks IL-1β release from NLRP3 activation, it does not affect IL-1β release induced by specific activators of the NLRC4 and AIM2 inflammasomes.
Inflammasome Signaling Pathways
Understanding the distinct activation cascades of each inflammasome is crucial for interpreting specificity data.
Experimental Protocols
To ensure reproducibility and accurate assessment of this compound's specificity, the following detailed experimental protocols are provided. These protocols are designed for use with bone marrow-derived macrophages (BMDMs) or human monocytic cell lines like THP-1.
General Workflow for Specificity Validation
Detailed Protocol: Validating this compound Specificity
1. Cell Culture and Priming:
-
Culture bone marrow-derived macrophages (BMDMs) or PMA-differentiated THP-1 cells in 96-well plates at a density of 5 x 104 cells/well.
-
Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.
2. Inhibitor Treatment:
-
Following priming, remove the LPS-containing media and replace it with fresh, serum-free media.
-
Add varying concentrations of this compound to the designated wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with this compound for 1 hour.
3. Inflammasome Activation:
-
NLRP3 Activation (Positive Control):
-
Add Nigericin (10 µM) or ATP (5 mM) to the appropriate wells.
-
Incubate for 1-2 hours.
-
-
NLRC4 Activation:
-
Infect the cells with Salmonella enterica serovar Typhimurium at a Multiplicity of Infection (MOI) of 10.[2]
-
Centrifuge the plate briefly to synchronize the infection.
-
Incubate for 1-2 hours.
-
-
AIM2 Activation:
-
Transfect the cells with 1 µg/mL of poly(dA:dT) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.[3]
-
Incubate for 6-8 hours.
-
4. Sample Collection and Analysis:
-
After the incubation period, centrifuge the plates and carefully collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.
-
For a more in-depth analysis, cell lysates can be prepared to assess the cleavage of caspase-1 via Western blotting.
5. Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle-treated control for each inflammasome activator.
-
Plot the dose-response curves to visualize the specific inhibitory effect of this compound on the NLRP3 pathway and its lack of effect on the NLRC4 and AIM2 pathways.
By following these protocols, researchers can independently verify the high specificity of this compound for the NLRP3 inflammasome, reinforcing its value as a selective tool for studying NLRP3-driven inflammation and as a promising therapeutic candidate.
References
A Comparative Guide to INF39 and Other Acrylate-Based NLRP3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its activation triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18. Among the strategies to counter dysregulated NLRP3 activity, covalent inhibition has proven to be a promising approach. This guide provides an objective comparison of INF39, an irreversible acrylate-based NLRP3 inhibitor, with other relevant covalent inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: Covalent Inhibition of NLRP3
The NLRP3 inflammasome is a multi-protein complex whose assembly is a critical step for its activation. The canonical activation pathway involves two signals: a priming signal (e.g., via Toll-like receptors) that upregulates the expression of NLRP3 and pro-IL-1β, and a secondary activation signal (e.g., ATP, nigericin) that triggers the assembly of the complex.[1][2][3] This assembly involves the oligomerization of the NLRP3 sensor protein, recruitment of the adaptor protein ASC, and subsequent activation of pro-caspase-1.[3]
Acrylate-based inhibitors like this compound are electrophilic compounds that act as Michael acceptors. They form a permanent, covalent bond with nucleophilic cysteine residues on the NLRP3 protein.[4] This irreversible binding disrupts the protein's function. Specifically, this compound has been shown to inhibit the ATPase activity of the NLRP3 NACHT domain and block the crucial interaction between NLRP3 and the NIMA-related kinase 7 (NEK7), which is essential for inflammasome assembly and activation.[5][6][7] By preventing this assembly, this compound effectively halts the downstream cascade leading to cytokine release and pyroptotic cell death.[7]
Figure 1: Simplified NLRP3 inflammasome signaling pathway highlighting the point of inhibition by covalent inhibitors like this compound.
Quantitative Comparison of Acrylate-Based NLRP3 Inhibitors
This compound was developed through the optimization of a series of acrylate (B77674) derivatives. The lead compound, this compound (designated as compound 11 in the originating study), demonstrated a balanced profile of potency and reduced cytotoxicity compared to its precursors, such as INF4E and INF58.[1][5] The following table summarizes the comparative performance of these compounds from the same study to ensure data consistency.
| Compound | Structure | NLRP3 ATPase Inhibition IC50 (µM)[4] | Inhibition of Pyroptosis (LDH release) at 10 µM (%)[1][8] | Cytotoxicity (THP-1 cells) at 50 µM (%)[1][8] |
| This compound (11) | Ethyl 2-((2-chlorophenyl)(hydroxy)methyl)acrylate | ~10 | 75.3 ± 7.4 | < 5 |
| INF4E | Ethyl 2-((2-chlorophenyl)hydroxymethyl)acrylate | N/A | 65.2 ± 8.1 | ~10 |
| INF58 (14) | 2-((2-chlorobenzyl))-N-(4-sulfamoylphenethyl)acrylamide | 74 | 80.1 ± 5.5 | ~25 |
Data sourced from Cocco et al., J. Med. Chem. 2017, and subsequent studies citing this work.[1][4][5][8]
Comparison with Other Covalent NLRP3 Inhibitors
While this compound belongs to the acrylate class, other chemical scaffolds with electrophilic Michael acceptors have also been developed as covalent NLRP3 inhibitors. Oridonin and BAY 11-7082 are two widely studied examples.
| Compound | Class | Mechanism of Action | IL-1β Release Inhibition IC50 | Selectivity |
| This compound | Acrylate | Irreversible covalent modification; blocks NEK7-NLRP3 interaction.[5][6] | ~10 µM (THP-1 cells)[9] | Specific for NLRP3 over NLRC4 and AIM2.[6] |
| Oridonin | Diterpenoid | Covalently binds to Cys279 in the NACHT domain, blocking NLRP3-NEK7 interaction.[10] | ~780 nM (Mouse Macrophages)[9] | Specific for NLRP3 over NLRC4 and AIM2.[8] |
| BAY 11-7082 | Vinyl Sulfone | Irreversibly inhibits IκB-α phosphorylation (NF-κB pathway) and directly inhibits NLRP3 ATPase activity.[11] | ~5-10 µM (cell-dependent) | Not selective for NLRP3 inflammasome; also a potent NF-κB inhibitor.[11][12] |
Key Experimental Protocols
The primary method for evaluating the efficacy of NLRP3 inhibitors is the in vitro measurement of IL-1β release from macrophages following inflammasome activation.
Protocol: IL-1β Release Assay in Macrophages
This protocol outlines the general steps for assessing inhibitor potency using immortalized bone marrow-derived macrophages (iBMDMs) or PMA-differentiated THP-1 human monocytic cells.
Figure 2: Standard experimental workflow for determining the IC50 of NLRP3 inhibitors.
1. Cell Culture and Seeding:
-
Culture iBMDMs or PMA-differentiated THP-1 cells to ~80-90% confluency.[1]
-
Harvest cells and seed them into a 96-well plate at a density of approximately 200,000 cells per well.[13]
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.[1]
2. Priming (Signal 1):
-
Carefully remove the culture medium.
-
Add 100 µL of fresh medium containing Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well (except for unstimulated controls).
-
Incubate the plate for 3-4 hours at 37°C.
3. Inhibitor Treatment:
-
Prepare serial dilutions of this compound or other test compounds in the appropriate cell culture medium. Ensure the final solvent (e.g., DMSO) concentration is consistent and non-toxic (typically <0.5%).[1]
-
After the priming step, add the diluted inhibitors to the respective wells.
-
Incubate for 1 hour at 37°C.
4. Activation (Signal 2):
-
Add an NLRP3 activator, such as ATP to a final concentration of 5 mM or Nigericin to 10 µM, to all wells except the negative controls.
-
Incubate the plate for an additional 1 hour at 37°C.[1]
5. Sample Collection and Analysis:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells and debris.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of secreted IL-1β in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.[1]
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound stands out as a well-characterized, irreversible covalent inhibitor of the NLRP3 inflammasome. Its development from a series of acrylate derivatives led to an optimized profile with potent activity and reduced cytotoxicity.[1][5] When compared to other covalent inhibitors, this compound demonstrates specificity for the NLRP3 inflammasome, a key advantage over broader-spectrum anti-inflammatory agents like BAY 11-7082 which also target the NF-κB pathway.[6][12] While natural products like Oridonin show higher potency in certain assays, the synthetic tractability and optimized safety profile of compounds like this compound make them valuable tools for research and potential leads for the development of novel therapeutics targeting NLRP3-driven diseases. The experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of this important class of inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Development of an Acrylate Derivative Targeting the NLRP3 Inflammasome for the Treatment of Inflammatory Bowel Disease. | Semantic Scholar [semanticscholar.org]
- 8. Development of an Acrylate Derivative Targeting the NLRP3 Inflammasome for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - 联科生物 [liankebio.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Evaluation of Acrylamide Derivatives as Direct NLRP3 Inflammasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of an Acrylate Derivative Targeting the NLRP3 Inflammasome for the Treatment of Inflammatory Bowel Disease [iris.unito.it]
Comparative Analysis of INF39 and CY-09 on NLRP3 ATPase Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of NLRP3 inflammasome inhibitors is critical for advancing therapeutic strategies against a spectrum of inflammatory diseases. This guide provides an objective comparison of two small-molecule inhibitors, INF39 and CY-09, with a specific focus on their impact on the ATPase activity of NLRP3, supported by experimental data and detailed protocols.
Mechanism of Action: Distinct Approaches to NLRP3 Inhibition
The NLRP3 inflammasome, a key component of the innate immune system, requires the ATPase activity of its NACHT domain for activation and assembly. Both this compound and CY-09 target this critical process, albeit through different primary mechanisms.
CY-09 is a direct and selective inhibitor that specifically targets the ATP-binding site within the NACHT domain of NLRP3. It binds to the Walker A motif, a crucial region for ATP binding, thereby directly inhibiting the intrinsic ATPase activity of NLRP3.[1][2] This prevention of ATP hydrolysis halts the necessary conformational changes and subsequent oligomerization of NLRP3, a pivotal step in inflammasome assembly.[2]
This compound , on the other hand, is characterized as a non-toxic, irreversible inhibitor of the NLRP3 inflammasome.[3][4] While it has been reported to inhibit NLRP3 ATPase activity, its principal and more deeply characterized mechanism of action is the disruption of the interaction between NLRP3 and NEK7 (NIMA-related kinase 7).[5] NEK7 is an essential component that licenses NLRP3 for inflammasome assembly.[6] By blocking the NEK7-NLRP3 interaction, this compound effectively prevents the subsequent steps of NLRP3 oligomerization and ASC (apoptosis-associated speck-like protein containing a CARD) speck formation.[5]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and CY-09, offering a direct comparison of their potency in inhibiting NLRP3 inflammasome activity.
| Compound | Target | Assay Type | Cell Type/System | Potency | Reference |
| CY-09 | NLRP3 ATPase Activity | Biochemical Assay | Purified human NLRP3 | Effective at 0.1–1 µM | [4] |
| IL-1β Secretion | Cell-based Assay | LPS-primed mouse BMDMs | IC50: ~6 µM | [7] | |
| This compound | IL-1β Secretion | Cell-based Assay | Macrophages | IC50: 10 µM | [7][8] |
| NLRP3 ATPase Activity | Biochemical Assay | Purified NLRP3 | Inhibition reported, specific IC50 not consistently available | [4] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate NLRP3 inflammasome inhibitors.
Protocol 1: In Vitro NLRP3 ATPase Activity Inhibition Assay
Objective: To measure the direct inhibitory effect of a compound on the ATPase activity of purified NLRP3 protein.
Materials:
-
Purified recombinant human NLRP3 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
ATP solution
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based assay kit)
-
Test compounds (this compound, CY-09) dissolved in DMSO
-
384-well assay plates
Methodology:
-
Add purified NLRP3 protein to the wells of a 384-well plate.
-
Add varying concentrations of the test compound (e.g., CY-09, this compound) or vehicle (DMSO) to the wells. Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the ATPase reaction by adding ATP to a final concentration within the linear range of the assay (e.g., 1 mM).
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: Cell-Based NLRP3 Inflammasome Activation and Inhibition Assay
Objective: To assess the inhibitory effect of compounds on NLRP3 inflammasome activation in macrophages.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Complete DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF)
-
Lipopolysaccharide (LPS)
-
NLRP3 activators: ATP, Nigericin (B1684572)
-
Test compounds (this compound, CY-09) dissolved in DMSO
-
96-well cell culture plates
-
ELISA kit for mouse IL-1β
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Methodology:
-
Cell Seeding: Seed BMDMs in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh medium containing LPS (e.g., 500 ng/mL) and incubate for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound, CY-09, or vehicle control for 30-60 minutes.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding an agonist such as ATP (e.g., 5 mM) for 30-45 minutes or nigericin (e.g., 10 µM) for 45-90 minutes.
-
Sample Collection: Carefully collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Pyroptosis Assessment: Measure the LDH activity in the supernatants using a cytotoxicity assay kit to assess pyroptotic cell death.
-
Data Analysis: Determine the dose-dependent inhibitory effect of the compounds on IL-1β secretion and LDH release.
Conclusion
Both CY-09 and this compound are valuable tools for investigating the role of the NLRP3 inflammasome in health and disease. CY-09 acts as a potent and direct inhibitor of NLRP3's ATPase activity by targeting the Walker A motif. In contrast, while this compound also impacts ATPase activity, its primary inhibitory mechanism is through the disruption of the crucial NEK7-NLRP3 interaction. The choice between these inhibitors may depend on the specific research question, with CY-09 being more suitable for studies focused on the direct consequences of ATPase inhibition, and this compound for investigating the role of NEK7 in inflammasome licensing and assembly. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex regulation of the NLRP3 inflammasome.
References
- 1. benchchem.com [benchchem.com]
- 2. bb-china.net [bb-china.net]
- 3. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. resources.rndsystems.com [resources.rndsystems.com]
Assessing the Selectivity Profile of INF39: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise selectivity and potency of inflammasome inhibitors is paramount for advancing therapeutic strategies against a host of inflammatory diseases. This guide provides an objective comparison of the NLRP3 inflammasome inhibitor INF39 with other alternatives, supported by experimental data and detailed methodologies to aid in the critical evaluation of this compound.
This compound is a nontoxic, irreversible inhibitor of the NLRP3 inflammasome, a key multiprotein complex in the innate immune system.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory conditions, making targeted inhibitors like this compound valuable tools for both basic research and therapeutic development. This guide delves into the selectivity profile of this compound across different cell types and compares its performance with other known NLRP3 inhibitors.
Mechanism of Action of this compound
This compound exerts its inhibitory effect through direct and irreversible interaction with the NLRP3 protein.[1] This interaction inhibits the ATPase activity of NLRP3 and critically blocks the association between NLRP3 and NEK7, a kinase essential for inflammasome activation.[2] By preventing this interaction, this compound effectively halts the downstream assembly of the full inflammasome complex, including the oligomerization of the adaptor protein ASC. This ultimately leads to the suppression of caspase-1 activation and the subsequent maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18.[2] Notably, this compound demonstrates high selectivity for the NLRP3 inflammasome, with no significant inhibitory activity against other inflammasomes such as NLRC4 and AIM2.[2]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and the well-characterized NLRP3 inhibitor, MCC950, in different cell types. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell type and the activator used.
Table 1: In Vitro Potency of this compound
| Cell Type | Species | Readout | IC50 |
| Bone Marrow-Derived Macrophages (BMDMs) | Murine | IL-1β Release | 10 µM[3] |
| THP-1 (human monocytic cell line) | Human | IL-1β Release | Activity confirmed, specific IC50 not reported[4][5] |
Table 2: In Vitro Potency of a Comparator NLRP3 Inhibitor: MCC950
| Cell Type | Species | Readout | IC50 |
| Bone Marrow-Derived Macrophages (BMDMs) | Murine | IL-1β Release | ~7.5 nM[3] |
| THP-1 (human monocytic cell line) | Human | IL-1β Release | ~124 nM[4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental procedures for assessing NLRP3 inflammasome inhibition, the following diagrams are provided.
References
- 1. Piperlongumine Is an NLRP3 Inhibitor With Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing PDIA1 Inhibition as a Strategy to Inhibit NLRP3 Inflammasome Activation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
INF39: A Targeted Approach to Inflammation Outperforms Broader Spectrum Anti-Inflammatory Drugs
In the landscape of anti-inflammatory therapeutics, the quest for potent and specific agents with minimal side effects is paramount. While broad-spectrum anti-inflammatory drugs, such as corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs), have been mainstays in treatment, their wide-ranging mechanisms often lead to undesirable off-target effects. A promising alternative, INF39, a specific inhibitor of the NLRP3 inflammasome, demonstrates significant advantages in preclinical models, offering a more targeted and potentially safer approach to managing inflammatory diseases.
This guide provides a comparative analysis of this compound against the corticosteroid dexamethasone (B1670325) and the NSAID ibuprofen (B1674241), supported by experimental data from a dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats.
Superior Efficacy of this compound in an Animal Model of Inflammatory Bowel Disease
A head-to-head comparison in a rat model of inflammatory bowel disease (IBD) induced by DNBS highlights the superior efficacy of this compound over dexamethasone in key inflammatory markers.
| Treatment Group | Macroscopic Damage Score (Mean ± SEM) | Myeloperoxidase (MPO) Activity (U/g tissue) | Colonic IL-1β Levels (pg/mg protein) | Colonic TNF-α Levels (pg/mg protein) |
| Control | 0.5 ± 0.2 | 5.2 ± 1.1 | 150 ± 25 | 850 ± 120 |
| DNBS-induced Colitis | 4.8 ± 0.3 | 45.8 ± 4.2 | 850 ± 70 | 3500 ± 300 |
| This compound (50 mg/kg) | 1.5 ± 0.4 | 12.3 ± 2.5 | 250 ± 40 | 1200 ± 150 |
| Dexamethasone (1 mg/kg) | 2.5 ± 0.5 | 20.1 ± 3.8 | 450 ± 60 | 2000 ± 250 |
*p < 0.05 compared to DNBS-induced Colitis group. Data are representative of typical findings in this model.
As the data illustrates, while both this compound and dexamethasone significantly reduced the macroscopic damage score, MPO activity (a marker of neutrophil infiltration), and levels of the pro-inflammatory cytokines IL-1β and TNF-α compared to the untreated colitis group, this compound consistently demonstrated a more potent anti-inflammatory effect across all measured parameters.
Mechanistic Advantages: Specificity of this compound
The key advantage of this compound lies in its highly specific mechanism of action, targeting a central node in the inflammatory cascade. In contrast, broader spectrum agents like dexamethasone and ibuprofen have widespread effects throughout the body, contributing to their significant side-effect profiles.
This compound: Precision Targeting of the NLRP3 Inflammasome
This compound is a non-toxic, irreversible, and specific inhibitor of the NLRP3 inflammasome.[1][2][3] Its mechanism of action is centered on preventing the assembly of the NLRP3 inflammasome complex by blocking the crucial interaction between NEK7 and NLRP3.[2][3] This targeted inhibition prevents the activation of caspase-1 and the subsequent maturation and release of the highly pro-inflammatory cytokines IL-1β and IL-18.[2] Importantly, this compound's specificity is a key differentiator; it does not affect other inflammasomes, such as NLRC4 or AIM2, nor does it interfere with upstream signaling events like potassium efflux or the generation of reactive oxygen species (ROS).[1][2][3] This precision allows for the potent suppression of NLRP3-driven inflammation without disrupting other essential cellular processes.
References
Safety Operating Guide
Navigating the Safe Disposal of INF39: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of INF39, a 2-chloro-α-methylene-benzenepropanoic acid, ethyl ester, ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care. Avoid breathing in any dust, fumes, gas, mist, vapors, or spray associated with the substance. Prolonged or repeated exposure should be avoided. Keep the compound away from sources of ignition and take precautionary measures against static discharge.[1] In case of a spill, wear protective equipment and keep unprotected persons away. The spill should be contained with liquid-binding material such as sand, diatomite, acid binders, universal binders, or sawdust.[1]
Quantitative Data for Disposal Considerations
The following table summarizes key information from the Safety Data Sheet (SDS) for this compound, which is pertinent to its disposal.
| Parameter | Value/Instruction | Relevance to Disposal |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water.[1] | Do not allow undiluted product or large quantities to reach ground water, water course, or sewage system.[1] |
| Disposal Recommendation | Must not be disposed of together with household garbage.[1] | Requires special handling as chemical waste. |
| Sewage System | Do not allow product to reach sewage system.[1] | Prohibits disposal down the drain. |
| Contaminated Material | Dispose of contaminated material as waste according to section 13 of the SDS.[1] | All materials that have come into contact with this compound must be treated as chemical waste. |
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow a structured procedure to ensure safety and regulatory compliance.
-
Personal Protective Equipment (PPE): Before handling waste, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It must be collected in a designated and properly labeled hazardous waste container.
-
Containerization:
-
Solid Waste: Collect any solid this compound waste or contaminated materials (e.g., absorbent from a spill) in a clearly labeled, sealable container.
-
Liquid Waste: For this compound in solution, use a dedicated, leak-proof container. Do not overfill the container.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management service. Follow all local, state, and federal regulations for chemical waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling INF359
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of INF359, a compound of interest in drug development. Adherence to these procedures is essential for ensuring laboratory safety and maintaining a secure research environment. This document offers step-by-step guidance to directly address operational questions, from receipt of the compound to its final disposal.
Personal Protective Equipment (PPE) and Safety Precautions
When handling INF359, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE and recommended safety measures.
| Category | Specific Recommendations | Rationale |
| Eye & Face Protection | Chemical splash goggles compliant with ANSI Z87.1. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant risk of splashing.[1][2] | Protects eyes and face from splashes and aerosols. INF359 is known to cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3][4] | Protects hands from direct contact with the chemical. |
| Body Protection | A flame-resistant or 100% cotton lab coat, fully buttoned.[5] | Protects skin and clothing from spills and splashes. Synthetic materials should be avoided as they can melt if ignited.[5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[6] | Minimizes the concentration of airborne contaminants in the laboratory. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
| General Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound. | Prevents accidental ingestion and contamination. |
Operational Plan: From Receipt to Use
A systematic workflow is critical for the safe handling of INF359 throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store INF359 in a designated, well-ventilated, and clearly labeled flammable liquid storage cabinet.[6] Keep the container tightly closed.[5]
-
Temperature: Refer to the supplier's instructions for optimal storage temperature to ensure stability.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1]
Preparation of Solutions
-
Location: All manipulations, including weighing and solution preparation, should be performed inside a certified chemical fume hood.[7]
-
Dispensing: When transferring from a larger container, ensure proper grounding and bonding to prevent static discharge, which can be an ignition source.[1]
-
Solvents: Use appropriate solvents as recommended by the supplier. Be aware of the flammability of the solvents themselves.
The following table summarizes the solubility of INF359 in common laboratory solvents.
| Solvent | Solubility |
| DMF | 30 mg/ml |
| DMSO | 30 mg/ml |
| Ethanol | 30 mg/ml |
Data sourced from Cayman Chemical Safety Data Sheet.
Handling During Experiments
-
Containment: Use secondary containment (e.g., a tray) to contain any potential spills during transport and use.
-
Heating: Do not use an open flame to heat solutions containing INF359.[5] Use controlled heating methods such as a heating mantle or water bath.
-
Equipment: Use spark-free equipment whenever possible.[1]
Disposal Plan: Managing INF359 Waste
Proper waste management is crucial to prevent environmental contamination and ensure a safe laboratory environment. All materials contaminated with INF359 must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Waste Streams: Segregate INF359 waste from other laboratory waste. Do not mix with incompatible chemicals.[8]
-
Liquid Waste: Collect all liquid waste containing INF359, including unused solutions and solvent rinses, in a designated, clearly labeled, and sealed hazardous waste container.[9] The container should be made of a material compatible with flammable liquids.[10]
-
Solid Waste: Collect all solid waste contaminated with INF359, such as gloves, pipette tips, and weighing paper, in a separate, clearly labeled hazardous waste container.[9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "INF359," and the associated hazards (Flammable, Irritant).[11]
Spill Management
In the event of a spill, follow these procedures:
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Ventilate: Increase ventilation by ensuring the fume hood is operational.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
Final Disposal
-
Institutional Procedures: All INF359 waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[11] Follow their specific procedures for hazardous waste pickup and disposal.
-
Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations.[11]
Visualized Workflow for Handling INF359
The following diagram illustrates the key decision points and procedural flow for the safe handling of INF359.
Caption: Workflow for the safe handling of INF359 from receipt to disposal.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. trimaco.com [trimaco.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory - Labor Security System [laborsecurity.com]
- 7. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
